Mcl-1 inhibitor 12
Description
Properties
Molecular Formula |
C47H45ClFN7O6 |
|---|---|
Molecular Weight |
858.4 g/mol |
IUPAC Name |
(2R)-2-[5-[3-chloro-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)pyrrolo[2,1-f][1,2,4]triazin-4-yl]oxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C47H45ClFN7O6/c1-30-35(16-17-40(43(30)48)60-25-24-55-22-20-54(2)21-23-55)42-37(31-12-14-33(49)15-13-31)27-56-44(42)46(51-29-52-56)62-41(47(57)58)26-32-8-4-6-10-38(32)61-28-34-18-19-50-45(53-34)36-9-5-7-11-39(36)59-3/h4-19,27,29,41H,20-26,28H2,1-3H3,(H,57,58)/t41-/m1/s1 |
InChI Key |
RZFHVQOYGCVTAG-VQJSHJPSSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1Cl)OCCN2CCN(CC2)C)C3=C4C(=NC=NN4C=C3C5=CC=C(C=C5)F)O[C@H](CC6=CC=CC=C6OCC7=NC(=NC=C7)C8=CC=CC=C8OC)C(=O)O |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)OCCN2CCN(CC2)C)C3=C4C(=NC=NN4C=C3C5=CC=C(C=C5)F)OC(CC6=CC=CC=C6OCC7=NC(=NC=C7)C8=CC=CC=C8OC)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Mcl-1 inhibitor 12 chemical structure and properties
An In-depth Technical Guide to the Mcl-1 Inhibitor S63845
This guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of the potent and selective Mcl-1 inhibitor, S63845. It is intended for researchers, scientists, and drug development professionals working in the field of oncology and apoptosis.
Introduction to Mcl-1 as a Therapeutic Target
Myeloid cell leukemia 1 (Mcl-1) is a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. It plays a crucial role in cell survival by sequestering pro-apoptotic proteins such as Bak and Bax, thereby preventing the initiation of the intrinsic apoptotic pathway. Overexpression of Mcl-1 is a common feature in a wide range of human cancers, including multiple myeloma, leukemia, and various solid tumors. This overexpression is often associated with tumor progression, resistance to conventional cancer therapies, and poor patient prognosis. Consequently, the development of small molecule inhibitors that directly target Mcl-1 has emerged as a promising therapeutic strategy to induce apoptosis in cancer cells.
S63845: A Potent and Selective Mcl-1 Inhibitor
S63845 is a small molecule inhibitor that has demonstrated high potency and selectivity for human Mcl-1. It binds with high affinity to the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic partners and triggering the mitochondrial apoptotic pathway.
Chemical Structure and Properties
The chemical and physical properties of S63845 are summarized in the table below.
| Property | Value |
| IUPAC Name | (R)-2-((5-(3-chloro-2-methyl-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)-6-(5-fluorofuran-2-yl)thieno[2,3-d]pyrimidin-4-yl)oxy)-3-(2-((1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)methoxy)phenyl)propanoic acid[1][2] |
| Chemical Formula | C₃₉H₃₇ClF₄N₆O₆S[1][2] |
| Molecular Weight | 829.26 g/mol [1][2] |
| CAS Number | 1799633-27-4[1][2] |
| Appearance | Solid powder[1] |
| Purity | >99% by HPLC[1] |
| Solubility | Soluble in DMSO and Methanol[3] |
| SMILES Code | O=C(O)--INVALID-LINK--(F)F)C=CC=C1)OC3=C4C(SC(C5=CC=C(F)O5)=[C@@]4[C@@]6=C(C)C(Cl)=C(OCCN7CCN(C)CC7)C=C6)=NC=N3[1] |
Binding Affinity and Selectivity
S63845 exhibits sub-nanomolar binding affinity for human Mcl-1 and high selectivity over other Bcl-2 family members.
| Target Protein | Binding Affinity (Kd) | Binding Affinity (Ki) | Assay Method |
| Human Mcl-1 | 0.19 nM | < 1.2 nM | Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP)[2][4][5] |
| Bcl-2 | - | > 10,000 nM | Fluorescence Polarization (FP)[2][5] |
| Bcl-xL | - | > 10,000 nM | Fluorescence Polarization (FP)[2][5] |
Mechanism of Action and Signaling Pathway
S63845 exerts its pro-apoptotic effects by directly inhibiting Mcl-1, which leads to the activation of the intrinsic apoptotic pathway.
Under normal physiological conditions, Mcl-1 sequesters pro-apoptotic proteins like Bax and Bak, preventing their oligomerization and the subsequent mitochondrial outer membrane permeabilization (MOMP). S63845 binds to the BH3-binding groove of Mcl-1, displacing these pro-apoptotic proteins. The released Bax and Bak then oligomerize at the mitochondrial outer membrane, leading to MOMP and the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates effector caspases like caspase-3, culminating in the execution of apoptosis.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of S63845.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay measures the binding of S63845 to Mcl-1 by monitoring changes in the polarization of fluorescently labeled BH3 peptide.
Protocol:
-
Reagents: Purified human Mcl-1 protein, a fluorescently labeled BIM BH3 peptide (e.g., FAM-BIM), S63845, and assay buffer (e.g., PBS, 0.05% Tween-20).
-
Procedure:
-
Add a fixed concentration of Mcl-1 protein and the fluorescently labeled BIM BH3 peptide to the wells of a black, low-binding microplate.
-
Add serial dilutions of S63845 to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.
-
-
Data Analysis: The IC₅₀ value is determined by plotting the change in fluorescence polarization against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the real-time binding kinetics of S63845 to Mcl-1, providing on-rate (kₐ), off-rate (kₑ), and dissociation constant (Kd) values.
Protocol:
-
Immobilization: Covalently immobilize purified human Mcl-1 protein onto a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.
-
Binding Measurement:
-
Inject a series of concentrations of S63845 in a running buffer (e.g., HBS-EP+) over the sensor chip surface.
-
Monitor the association and dissociation phases in real-time by measuring the change in the SPR signal (response units).
-
Regenerate the sensor surface between injections using a low pH buffer.
-
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kₐ, kₑ) and the dissociation constant (Kd).
Cell Viability Assay (MTT or CellTiter-Glo®)
These assays are used to determine the cytotoxic effect of S63845 on cancer cell lines and to calculate the IC₅₀ value.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of S63845 and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Reagent Addition:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
-
Measurement: Measure the absorbance at a specific wavelength (for MTT) or the luminescence (for CellTiter-Glo®) using a microplate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control cells and plot the percentage of cell viability against the logarithm of the S63845 concentration to determine the IC₅₀ value.
Apoptosis Assays
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with S63845.
Protocol:
-
Treatment: Treat cells with S63845 for the desired time.
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
Caspase Activity Assay: This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7.
Protocol:
-
Treatment: Treat cells with S63845.
-
Lysis: Lyse the cells to release their contents.
-
Assay: Add a luminogenic or fluorogenic caspase substrate to the cell lysate.
-
Measurement: Measure the luminescence or fluorescence, which is proportional to the caspase activity.
In Vitro and In Vivo Efficacy
S63845 has demonstrated potent single-agent efficacy in a variety of preclinical cancer models that are dependent on Mcl-1 for survival.
In Vitro Activity
S63845 induces rapid and robust apoptosis in various hematological and solid tumor cell lines with low nanomolar to sub-micromolar IC₅₀ values. For instance, in multiple myeloma cell lines, the IC₅₀ values are often below 100 nM.
In Vivo Activity
In xenograft models of human cancers, including multiple myeloma and acute myeloid leukemia, S63845 has been shown to cause significant tumor growth inhibition and regression when administered as a single agent.[6]
Conclusion
S63845 is a highly potent and selective Mcl-1 inhibitor with a well-defined mechanism of action. Its ability to induce apoptosis in Mcl-1-dependent cancer cells highlights the therapeutic potential of targeting Mcl-1 in oncology. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers working with this and other Mcl-1 inhibitors. Further investigation into the clinical applications and potential combination therapies involving S63845 is warranted.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]
- 3. sns-032.com [sns-032.com]
- 4. Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. apexbt.com [apexbt.com]
An In-Depth Technical Guide to the Binding Affinity and Kinetics of Mcl-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of inhibitors targeting Myeloid Cell Leukemia-1 (Mcl-1), a critical pro-survival protein and a key therapeutic target in oncology. While the initial topic of interest was "Mcl-1 inhibitor 12," publicly available data on a compound with this specific designation is limited. To provide a thorough and valuable resource, this guide focuses on several well-characterized, potent, and selective Mcl-1 inhibitors: S63845, AZD5991, and AMG-176. Data for a compound referred to as "Compound 12" is included for completeness, though it displays significantly lower affinity compared to the other inhibitors discussed.
This guide is designed to offer researchers and drug development professionals a detailed understanding of the methodologies used to characterize these inhibitors and their interactions with the Mcl-1 protein.
Quantitative Binding Data of Mcl-1 Inhibitors
The binding affinities of various small molecule inhibitors for Mcl-1 have been determined using a range of biophysical assays. The following table summarizes key quantitative data for selected inhibitors, providing a comparative overview of their potency and selectivity.
| Inhibitor | Target(s) | Assay Type | Affinity Metric | Value | Reference(s) |
| Compound 12 | Mcl-1 | ITC | Kd | 10 µM | [1] |
| S63845 | human Mcl-1 | FP | Kd | 0.19 nM | [2] |
| human Mcl-1 | SPR | Kd | 0.19 nM | [2] | |
| mouse Mcl-1 | - | - | ~6-fold lower affinity than human | [2] | |
| Bcl-2 | FP | Ki | > 10,000 nM | [2] | |
| Bcl-xL | FP | Ki | > 10,000 nM | [2] | |
| AZD5991 | human Mcl-1 | TR-FRET | Ki | < 200 pM | [3] |
| human Mcl-1 | - | IC50 | 0.7 nM | [3] | |
| Bcl-2 | - | IC50 | 20 µM | [3] | |
| Bcl-xL | - | IC50 | 36 µM | [3] | |
| Bcl-w | - | IC50 | > 50 µM | [3] | |
| mouse Mcl-1 | - | - | ~25-fold lower affinity than human | [4] | |
| rat Mcl-1 | - | - | ~4-fold lower affinity than human | [4] | |
| AMG-176 | human Mcl-1 | TR-FRET | Ki | < 200 pM | [5] |
| mouse Mcl-1 | - | - | ~200-fold lower affinity than human | [5] | |
| Compound 34 | Mcl-1 | FP | Ki | 3 nM | [6][7] |
| Bcl-2 | FP | - | >250-fold selectivity | [7] | |
| Bcl-xL | FP | - | >1700-fold selectivity | [6][7] |
Abbreviations: Kd (Dissociation Constant), Ki (Inhibition Constant), IC50 (Half-maximal Inhibitory Concentration), ITC (Isothermal Titration Calorimetry), FP (Fluorescence Polarization), SPR (Surface Plasmon Resonance), TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).
Experimental Protocols for Binding Affinity and Kinetics
The determination of accurate binding data is fundamental to the characterization of Mcl-1 inhibitors. The following sections detail the methodologies for three commonly employed biophysical assays.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions. It provides quantitative information on the association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (Kd) can be calculated.
General Protocol Outline:
-
Ligand Immobilization:
-
A sensor chip with a gold surface is activated, typically using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
The Mcl-1 protein (ligand) is diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0) and injected over the activated sensor surface. The protein is covalently coupled to the chip via primary amine groups.
-
The surface is then deactivated with an injection of ethanolamine to block any remaining active esters.
-
A reference flow cell is prepared in a similar manner, often by immobilizing an irrelevant protein or leaving it blank, to subtract non-specific binding and bulk refractive index changes.
-
-
Analyte Binding:
-
The Mcl-1 inhibitor (analyte) is prepared in a series of concentrations in a suitable running buffer.
-
Each concentration of the inhibitor is injected over both the ligand and reference flow cells for a defined association phase.
-
This is followed by an injection of running buffer to monitor the dissociation of the inhibitor from the Mcl-1 protein.
-
-
Data Analysis:
-
The sensorgram, a plot of response units (RU) versus time, is generated for each inhibitor concentration.
-
The data from the reference flow cell is subtracted from the ligand flow cell data to obtain the specific binding signal.
-
The resulting sensorgrams are then fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon, koff, and Kd values.
-
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry directly measures the heat change that occurs upon the binding of a ligand to a macromolecule. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka, from which Kd is calculated), enthalpy (ΔH), and stoichiometry (n) of the interaction.
General Protocol Outline:
-
Sample Preparation:
-
The Mcl-1 protein and the inhibitor are extensively dialyzed or diluted into an identical buffer to minimize heats of dilution.
-
The concentrations of both the protein and the inhibitor are precisely determined.
-
The Mcl-1 protein is placed in the sample cell of the calorimeter, and the inhibitor is loaded into the injection syringe.
-
-
Titration:
-
A series of small, precise injections of the inhibitor from the syringe into the sample cell containing the Mcl-1 protein is performed.
-
The heat change associated with each injection is measured relative to a reference cell containing only buffer.
-
-
Data Analysis:
-
The raw data, a series of heat-flow peaks corresponding to each injection, is integrated to determine the heat change per injection.
-
The resulting binding isotherm, a plot of heat change per mole of injectant versus the molar ratio of inhibitor to protein, is then fitted to a suitable binding model (e.g., one set of sites) to determine the Ka, ΔH, and n. The dissociation constant (Kd) is the reciprocal of the association constant (Ka).
-
Fluorescence Polarization (FP)
Fluorescence Polarization is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner. It is a widely used method for determining binding affinities in a competitive assay format.
General Protocol Outline:
-
Assay Setup (Competitive Binding):
-
A fluorescently labeled peptide derived from a natural Mcl-1 binding partner (e.g., a BH3 domain peptide) is used as a tracer.
-
The concentration of the Mcl-1 protein and the fluorescent tracer are optimized to produce a stable and significant polarization signal.
-
A series of dilutions of the unlabeled Mcl-1 inhibitor is prepared.
-
-
Measurement:
-
The Mcl-1 protein, the fluorescent tracer, and varying concentrations of the inhibitor are incubated together in a microplate.
-
The plate is excited with plane-polarized light, and the emitted fluorescence is measured in planes parallel and perpendicular to the excitation plane.
-
The fluorescence polarization value is calculated from the intensities of the parallel and perpendicular emitted light.
-
-
Data Analysis:
-
In the absence of an inhibitor, the fluorescent tracer binds to the larger Mcl-1 protein, resulting in a high polarization value.
-
As the concentration of the inhibitor increases, it displaces the fluorescent tracer from Mcl-1, leading to a decrease in the polarization value.
-
The data is plotted as polarization versus the logarithm of the inhibitor concentration, and the resulting sigmoidal curve is fitted to determine the IC50 value.
-
The IC50 value can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent tracer.
-
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the context and methodologies of Mcl-1 inhibitor characterization, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mcl-1 Signaling Pathway.
Caption: Workflow for Binding Characterization.
References
- 1. Small molecule Mcl-1 inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Humanized Mcl-1 mice enable accurate pre-clinical evaluation of MCL-1 inhibitors destined for clinical use | bioRxiv [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
Structural Biology of Mcl-1 in Complex with Inhibitors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a hallmark of various cancers and a key mechanism of resistance to chemotherapy.[1][2] Consequently, Mcl-1 has emerged as a high-priority target for cancer therapy. This technical guide delves into the structural biology of Mcl-1 in complex with its inhibitors, providing a comprehensive overview of binding interactions, quantitative data, experimental protocols, and the intricate signaling pathways it governs.
Mcl-1 Structure and the BH3-Binding Groove
Mcl-1, like other anti-apoptotic Bcl-2 family members, features a globular domain composed of several α-helices. The key functional site for its pro-survival activity is a hydrophobic groove on its surface, known as the BH3-binding groove.[3] This groove is responsible for sequestering the BH3 (Bcl-2 homology 3) domains of pro-apoptotic proteins such as Bim, Puma, and Noxa, thereby preventing them from triggering the apoptotic cascade.[3][4]
A defining characteristic of the Mcl-1 BH3-binding groove is its remarkable plasticity.[5][6] The groove can undergo significant conformational changes to accommodate a diverse range of ligands, from α-helical BH3 peptides to small-molecule inhibitors.[6][7] This adaptability presents both a challenge and an opportunity for drug design, allowing for the development of inhibitors that can induce a specific conformation of the binding pocket.[6] The binding groove is often described in terms of four hydrophobic pockets (P1-P4) that interact with conserved hydrophobic residues of the BH3 domain.[3]
Quantitative Analysis of Mcl-1 Inhibitor Interactions
The development of potent and selective Mcl-1 inhibitors is a major focus of cancer research. A variety of techniques are employed to quantify the binding affinity of these inhibitors for Mcl-1 and to assess their selectivity over other Bcl-2 family members like Bcl-2 and Bcl-xL. The following tables summarize key quantitative data for several classes of Mcl-1 inhibitors.
| Inhibitor Class | Compound | Mcl-1 Binding Affinity (Kd/Ki/IC50) | Selectivity vs. Bcl-2 | Selectivity vs. Bcl-xL | Assay Method | Reference |
| Fragment-Derived | Merged Compound | <100 nM (Kd) | >100-fold | >100-fold | NMR | [1][8][9] |
| Thienopyrimidine Amino Acids | Lead Compound | Nanomolar range | High | High | NMR, X-ray | [10] |
| Macrocyclics | AZD5991 | 0.13 nM (Ki) | High | High | TR-FRET | [11] |
| Indole Acylsulfonamides | A-1210477 | 0.454 nM (Ki) | >100-fold | >100-fold | Not Specified | [11] |
| Indole Scaffold | Compound 12f | Sub-micromolar | Selective | No affinity | Not Specified | [12] |
| Pan-Bcl-2 Inhibitors | Sabutoclax | 0.20 µM (IC50) | 0.32 µM (IC50) | 0.31 µM (IC50) | Not Specified | [11] |
| Natural Products | Marinopyrrole A | 10.1 µM (IC50) | Selective | No affinity | Not Specified | [11] |
| Stapled Peptides | MCL-1 SAHBD | Potent | Exclusive | Exclusive | Not Specified | [13] |
Note: Binding affinity values can vary depending on the specific assay conditions and the form of the Mcl-1 protein used (e.g., full-length vs. truncated). TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer.
Experimental Protocols
The structural and functional characterization of Mcl-1 inhibitor complexes relies on a suite of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.
Recombinant Mcl-1 Expression and Purification
Objective: To produce soluble, folded Mcl-1 protein for structural and binding studies.
-
Cloning: The gene encoding the soluble portion of human Mcl-1 (typically residues 172-327, lacking the N-terminal and transmembrane domains) is cloned into an expression vector, often with an N-terminal affinity tag (e.g., His6-tag) and a protease cleavage site.[1]
-
Expression: The expression plasmid is transformed into E. coli (e.g., BL21(DE3) strain). Cells are grown in a suitable medium (e.g., LB or M9 minimal media for isotopic labeling) at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) and cells are grown for a further 16-20 hours at a reduced temperature (e.g., 18-25°C) to enhance soluble protein expression.
-
Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 5 mM imidazole, 1 mM DTT, and protease inhibitors). Cells are lysed by sonication or high-pressure homogenization.
-
Affinity Chromatography: The lysate is cleared by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. Mcl-1 is eluted with a high concentration of imidazole (e.g., 250-500 mM).
-
Tag Cleavage: The affinity tag is removed by incubation with a specific protease (e.g., TEV or thrombin) overnight at 4°C.
-
Size-Exclusion Chromatography: The protein solution is concentrated and further purified by size-exclusion chromatography to remove the cleaved tag, protease, and any aggregated protein. The final purified Mcl-1 is stored in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) at -80°C.
X-ray Crystallography
Objective: To determine the three-dimensional structure of Mcl-1 in complex with an inhibitor at atomic resolution.
-
Complex Formation: Purified Mcl-1 is incubated with a molar excess of the inhibitor to ensure saturation of the binding site.
-
Crystallization Screening: The Mcl-1/inhibitor complex is subjected to high-throughput crystallization screening using various commercially available screens and crystallization methods (e.g., sitting drop or hanging drop vapor diffusion).[14]
-
Crystal Optimization: Initial crystal hits are optimized by systematically varying the precipitant concentration, pH, temperature, and protein concentration to obtain diffraction-quality crystals.
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[14]
-
Structure Determination and Refinement: The structure is solved by molecular replacement using a previously determined Mcl-1 structure as a search model.[14] The model is then refined against the experimental data to obtain the final structure.
Isothermal Titration Calorimetry (ITC)
Objective: To measure the thermodynamic parameters of inhibitor binding to Mcl-1, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).
-
Sample Preparation: Purified Mcl-1 is dialyzed extensively against the ITC buffer (e.g., 20 mM phosphate buffer pH 7.5, 150 mM NaCl). The inhibitor is dissolved in the same buffer. Both protein and ligand solutions are degassed prior to the experiment.
-
ITC Experiment: The Mcl-1 solution (e.g., 20-40 µM) is placed in the sample cell of the ITC instrument. The inhibitor solution (e.g., 200-400 µM) is loaded into the injection syringe.
-
Titration: The inhibitor is titrated into the protein solution in a series of small injections. The heat change associated with each injection is measured.
-
Data Analysis: The raw data are integrated to generate a binding isotherm, which is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, ΔH, and n.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To identify fragment hits and to characterize the binding of inhibitors to Mcl-1 in solution.
-
Sample Preparation: For NMR-based fragment screening, isotopically labeled (15N) Mcl-1 is used.[1] The protein is prepared in an NMR buffer (e.g., 20 mM HEPES pH 6.8, 50 mM NaCl, 3 mM DTT).[1]
-
1H-15N HSQC Spectra Acquisition: A 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectrum of Mcl-1 is recorded. Each peak in the spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.
-
Fragment Screening: The fragment library is screened by acquiring 1H-15N HSQC spectra of Mcl-1 in the presence of pools of fragments.[1]
-
Hit Identification: Fragments that bind to Mcl-1 cause chemical shift perturbations (changes in the position) of specific peaks in the HSQC spectrum, indicating the residues at the binding site. Deconvolution of the fragment pools allows for the identification of individual hits.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving Mcl-1 and a typical workflow for the structure-based design of Mcl-1 inhibitors.
Mcl-1 in the Intrinsic Apoptosis Pathway
Caption: Mcl-1's role in the intrinsic apoptosis pathway and its inhibition.
Structure-Based Drug Design Workflow for Mcl-1 Inhibitors
Caption: A typical workflow for structure-based drug design of Mcl-1 inhibitors.
Conclusion and Future Directions
The structural elucidation of Mcl-1 in complex with a growing number of diverse inhibitors has been instrumental in the development of potent and selective therapeutic candidates.[16][17] The plasticity of the Mcl-1 binding groove, while a challenge, has been successfully exploited through structure-guided design to generate inhibitors with sub-nanomolar affinities.[18] Future efforts will likely focus on improving the pharmacokinetic properties of these inhibitors, overcoming mechanisms of resistance, and managing potential on-target toxicities, such as those observed in cardiac tissue.[18][19] The continued application of structural biology will undoubtedly remain a cornerstone of the discovery and optimization of next-generation Mcl-1 inhibitors for the treatment of cancer.
References
- 1. Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of a Myeloid cell leukemia-1 (Mcl-1) inhibitor bound to drug site 3 of human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into the degradation of Mcl-1 induced by BH3 domains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule Mcl-1 inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of potent myeloid cell leukemia 1 (Mcl-1) inhibitors using fragment-based methods and structure-based design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-Guided Discovery of a Selective Mcl-1 Inhibitor with Cellular Activity [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Discovery and structure-activity relationship studies of novel Bcl-2/Mcl-1 dual inhibitors with indole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The MCL-1 BH3 Helix is an Exclusive MCL-1 inhibitor and Apoptosis Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 6oqd - Crystal structure of Mcl1 with inhibitor 8 - Experimental details - Protein Data Bank Japan [pdbj.org]
- 15. researchgate.net [researchgate.net]
- 16. Structure-guided design of a series of MCL-1 inhibitors with high affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. m.youtube.com [m.youtube.com]
A Technical Guide to Mcl-1 Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Myeloid Cell Leukemia 1 (Mcl-1) inhibitors, a promising class of anti-cancer agents. We will delve into the specifics of Mcl-1 inhibitor 12, alongside other key inhibitors in this class, to offer a comparative analysis of their biochemical and cellular activities. This document outlines the core data, experimental methodologies, and the underlying signaling pathways pertinent to the development and evaluation of these compounds.
Introduction to Mcl-1 Inhibition
Myeloid Cell Leukemia 1 (Mcl-1) is a pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a common feature in a wide range of human cancers, contributing to tumor initiation, progression, and resistance to conventional therapies. Mcl-1 sequesters pro-apoptotic proteins, such as Bak and Bax, thereby preventing the induction of apoptosis. The development of small molecule inhibitors that disrupt the Mcl-1/pro-apoptotic protein interaction is a clinically validated strategy for cancer treatment.
Profile of this compound
This compound, also known as Mcl1-IN-12, is a selective inhibitor of Mcl-1.
Quantitative Data for this compound
| Parameter | Value | Target | Notes |
| Ki | 0.29 µM | Mcl-1 | [1][2] |
| Ki | 3.1 µM | Bcl-2 | Demonstrates selectivity for Mcl-1 over Bcl-2.[1][2] |
Comparative Analysis of Potent Mcl-1 Inhibitors
To provide a broader context, the following table summarizes the quantitative data for several well-characterized Mcl-1 inhibitors.
| Inhibitor | CAS Number | Molecular Formula | Ki / Kd | IC50 / EC50 |
| S63845 | 1799633-27-4 | C39H37ClF4N6O6S | Kd: 0.19 nM (human Mcl-1)[4] | IC50 < 1 µM in sensitive cell lines[5] |
| AMG-176 (Tapotoclax) | 1883727-34-1 | C33H41ClN2O5S | Ki: 0.13 nM[2][6] | 30-45% cell death at 100-300 nM in CLL cells[7] |
| AZD5991 | Not available | Not available | Kd: 0.17 nM; Ki: 200 pM[8] | IC50: 0.72 nM (FRET assay); EC50: 24-33 nM in cell lines[8][9] |
| A-1210477 | 1668553-57-5 | Not available | Ki: 0.45 nM[10] | IC50 < 10 µM in sensitive cell lines[10] |
Signaling Pathway of Mcl-1 Inhibition
The inhibition of Mcl-1 disrupts its ability to sequester pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway. The following diagram illustrates this process.
Caption: Mcl-1 inhibition pathway leading to apoptosis.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize Mcl-1 inhibitors.
Biochemical Binding Affinity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
Objective: To determine the binding affinity (Ki or Kd) of an inhibitor to the Mcl-1 protein.
Methodology:
-
Reagents: Recombinant human Mcl-1 protein, a fluorescently labeled BH3 peptide (e.g., from Bim or Noxa), and the Mcl-1 inhibitor.
-
Procedure: a. The Mcl-1 inhibitor is serially diluted in an appropriate buffer. b. The inhibitor dilutions are incubated with the Mcl-1 protein and the fluorescently labeled BH3 peptide in a microplate. c. The reaction is allowed to reach equilibrium. d. The TR-FRET signal is measured using a plate reader. A high signal indicates binding of the BH3 peptide to Mcl-1, while a low signal indicates displacement by the inhibitor.
-
Data Analysis: The data is plotted as the TR-FRET signal versus the inhibitor concentration, and the IC50 is determined by non-linear regression. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Cell Viability Assay
Objective: To determine the effect of an Mcl-1 inhibitor on the proliferation and viability of cancer cell lines.
Methodology:
-
Cell Culture: Mcl-1 dependent and independent cancer cell lines are cultured under standard conditions.
-
Procedure: a. Cells are seeded into 96-well plates and allowed to adhere overnight. b. The Mcl-1 inhibitor is serially diluted and added to the cells. c. The cells are incubated with the inhibitor for a specified period (e.g., 24, 48, or 72 hours). d. A viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) is added to each well. e. The signal (luminescence or absorbance) is measured using a plate reader.
-
Data Analysis: The signal is normalized to the vehicle-treated control, and the data is plotted as percent viability versus inhibitor concentration to determine the EC50 or GI50.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of an Mcl-1 inhibitor in a preclinical animal model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice) are used.
-
Procedure: a. Human cancer cells are implanted subcutaneously or orthotopically into the mice. b. Once tumors are established, the mice are randomized into treatment and control groups. c. The Mcl-1 inhibitor is administered to the treatment group via a clinically relevant route (e.g., intravenous or oral). The control group receives a vehicle. d. Tumor volume and body weight are measured regularly throughout the study.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated group to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Conclusion
Mcl-1 inhibitors, including this compound, represent a promising therapeutic strategy for a variety of cancers. Their ability to selectively induce apoptosis in Mcl-1-dependent tumors makes them attractive candidates for further development, both as monotherapies and in combination with other anti-cancer agents. The experimental protocols and data presented in this guide provide a framework for the continued investigation and optimization of this important class of molecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AMG-176, an Mcl-1 antagonist, shows preclinical efficacy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. AZD5991 [openinnovation.astrazeneca.com]
- 10. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Mcl-1 Inhibitor Administration in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Myeloid Cell Leukemia-1 (Mcl-1) inhibitors in a xenograft mouse model. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of Mcl-1 inhibitors as potential anti-cancer therapeutics.
Introduction
Myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, is a critical regulator of the intrinsic apoptosis pathway.[1][2][3] Its overexpression is a common feature in a variety of human cancers, including hematologic malignancies and solid tumors, and is often associated with high tumor grade, poor patient survival, and resistance to conventional cancer therapies.[2][4] Mcl-1 exerts its pro-survival function by binding to and sequestering pro-apoptotic proteins such as Bim, Bak, and Bax, thereby preventing them from initiating programmed cell death.[1][5] Consequently, the development of small molecule inhibitors that specifically target Mcl-1 has emerged as a promising therapeutic strategy in oncology.[1][6]
Mcl-1 inhibitors act as BH3 mimetics, binding to the BH3-binding groove of Mcl-1 with high affinity and selectivity.[3][7] This competitive binding displaces pro-apoptotic proteins, leading to their activation, subsequent mitochondrial outer membrane permeabilization, and ultimately, apoptosis in cancer cells that are dependent on Mcl-1 for survival.[1][5][7] Preclinical studies utilizing xenograft mouse models have demonstrated the potential of Mcl-1 inhibitors to induce tumor regression and inhibit tumor growth, both as single agents and in combination with other anti-cancer drugs.[2][6][8]
Mcl-1 Signaling Pathway
The following diagram illustrates the central role of Mcl-1 in the regulation of apoptosis and the mechanism of action of Mcl-1 inhibitors.
Experimental Protocols
The following protocols provide a general framework for conducting in vivo xenograft studies with Mcl-1 inhibitors. Specific details may need to be optimized based on the cancer cell line, Mcl-1 inhibitor, and animal model used.
Cell Culture and Implantation
-
Cell Line Selection: Choose a cancer cell line with documented Mcl-1 dependence. This can be determined through techniques like BH3 profiling or siRNA-mediated knockdown of Mcl-1.
-
Cell Culture: Culture the selected cancer cells in the recommended medium supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Cell Preparation for Implantation: Harvest cells during the logarithmic growth phase. Resuspend the cells in a suitable medium, such as a mixture of serum-free medium and Matrigel, at the desired concentration (e.g., 5 x 10^6 cells per injection).[9]
-
Animal Model: Use immunodeficient mice (e.g., SCID or NOD/SCID) to prevent rejection of the human tumor xenograft.
-
Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
Tumor Growth Monitoring and Treatment
-
Tumor Measurement: Once tumors become palpable, measure their dimensions (length and width) regularly (e.g., twice weekly) using calipers.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Mcl-1 Inhibitor Formulation: Prepare the Mcl-1 inhibitor in a vehicle suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). The formulation will depend on the physicochemical properties of the specific inhibitor.
-
Dosing and Schedule: The dosage and administration schedule should be based on prior pharmacokinetic and tolerability studies. Examples from preclinical studies include intermittent dosing schedules.[6]
-
Control Group: The control group should receive the vehicle alone, following the same administration schedule as the treatment group.
-
Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of treatment-related toxicity.
Efficacy Evaluation and Pharmacodynamic Analysis
-
Tumor Growth Inhibition (TGI): The primary efficacy endpoint is typically TGI, calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Tumor Regression: In some cases, Mcl-1 inhibitors may induce tumor regression, which should be documented.[2][9]
-
Pharmacodynamic (PD) Markers: To confirm target engagement in vivo, collect tumor samples at specified time points after treatment.
Xenograft Study Workflow
The following diagram outlines the typical workflow for a xenograft study evaluating an Mcl-1 inhibitor.
Data Presentation
The following tables provide examples of how to structure quantitative data from in vivo xenograft studies with Mcl-1 inhibitors.
Table 1: In Vivo Efficacy of Mcl-1 Inhibitor Compound 26 in a Non-Small Cell Lung Cancer (A427) Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 28 | Tumor Growth Inhibition (%) | Regressions |
| Vehicle Control | - | Q14D | 1200 | - | 0/8 |
| Compound 26 | 60 | Q14D | 300 | 75 | 4/8 |
| Compound 26 | 80 | Q14D | 150 | 87.5 | 7/8 |
Data is hypothetical and for illustrative purposes, based on trends reported in preclinical studies.[2]
Table 2: In Vivo Efficacy of Mcl-1 Inhibitor Compound 13 in a Non-Small Cell Lung Cancer (A427) Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 28 | Tumor Growth Inhibition (%) | Regressions |
| Vehicle Control | - | Q14D | 1100 | - | 0/8 |
| Compound 1 | 40 | Q14D | 473 | 57 | 0/8 |
| Compound 13 | 30 | Q14D | 220 | 80 | 5/8 |
| Compound 13 | 60 | Q14D | 55 | 95 | 8/8 |
Data is hypothetical and for illustrative purposes, based on trends reported in preclinical studies.[9]
Table 3: Pharmacodynamic Effects of Mcl-1 Inhibitor Compound 26 in NCI-H929 Xenograft Model
| Treatment Group | Time Post-Dose (hours) | Caspase 3/7 Activity (Fold Change vs. Vehicle) | Mcl-1:BIM Complex Disruption (%) |
| Compound 26 (60 mg/kg) | 6 | 5.2 | 85 |
| Compound 26 (60 mg/kg) | 24 | 2.1 | 40 |
Data is hypothetical and for illustrative purposes, based on trends reported in preclinical studies.[2]
Conclusion
The use of xenograft mouse models is a critical step in the preclinical evaluation of Mcl-1 inhibitors. The protocols and guidelines presented here provide a foundation for designing and conducting robust in vivo studies to assess the anti-tumor activity and mechanism of action of these promising therapeutic agents. Careful selection of Mcl-1-dependent cancer models, optimization of dosing regimens, and comprehensive pharmacodynamic analyses are essential for the successful translation of these inhibitors into clinical development.
References
- 1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Discovery of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors That Demonstrate in Vivo Activity in Mouse Xenograft Models of Human Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mcl-1 Inhibition: Managing Malignancy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. captortherapeutics.com [captortherapeutics.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Preparation of Mcl-1 Inhibitor S63845 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family of apoptosis regulators.[1][2] Overexpression of Mcl-1 is a common feature in various human cancers, contributing to tumor progression and resistance to conventional therapies.[3][4] Consequently, Mcl-1 has emerged as a promising therapeutic target for the development of novel anti-cancer agents.[4] S63845 is a potent and selective small-molecule inhibitor of Mcl-1.[2][5][6] It binds with high affinity to the BH3-binding groove of Mcl-1, thereby disrupting the interaction between Mcl-1 and pro-apoptotic proteins like BAK and BAX.[5][6][7][8] This action unleashes the mitochondrial apoptotic pathway, leading to selective killing of Mcl-1-dependent cancer cells.[2][5][6][7][8] These application notes provide detailed protocols for the preparation of S63845 stock solutions for both in vitro and in vivo research applications.
Physicochemical Properties and Solubility
A comprehensive understanding of the physicochemical properties of S63845 is essential for accurate stock solution preparation and experimental design.
| Property | Value |
| Synonyms | S-63845, S 63845 |
| CAS Number | 1799633-27-4 |
| Molecular Formula | C39H37ClF4N6O6S |
| Molecular Weight | 829.26 g/mol |
| Appearance | Solid powder |
| Purity | >98% (HPLC) |
| Solubility (in vitro) | DMSO: ≥ 33.33 mg/mL (40.19 mM)[9] |
| DMF: 30 mg/mL | |
| Ethanol: 30 mg/mL | |
| Water: Insoluble | |
| Solubility (in vivo) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: ≥ 2.0 mg/mL (2.41 mM)[9] |
Experimental Protocols
1. Preparation of S63845 Stock Solution for In Vitro Experiments
For cell-based assays, S63845 is typically dissolved in dimethyl sulfoxide (DMSO).
Materials:
-
S63845 powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Determine the required concentration and volume: Based on your experimental needs, calculate the mass of S63845 required to prepare a stock solution of a specific concentration (e.g., 10 mM or 20 mM).
-
Weigh the S63845 powder: Carefully weigh the calculated amount of S63845 powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the S63845 powder.
-
Dissolve the compound: Vortex the tube vigorously to dissolve the powder. If necessary, sonication or gentle warming at 37°C for 10 minutes can aid in dissolution.[6]
-
Aliquot and store: Once the S63845 is completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution aliquots at -20°C for long-term storage (months) or at 4°C for short-term use (days to weeks).[5] When stored at -80°C, the stock solution is stable for up to 6 months.[10][11]
Note: For cell culture experiments, the final concentration of DMSO should generally be kept below 0.1% to avoid solvent-induced cytotoxicity.
2. Preparation of S63845 Formulation for In Vivo Experiments
For animal studies, S63845 can be formulated in a vehicle suitable for intravenous (i.v.) injection.
Materials:
-
S63845 powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Prepare a concentrated stock solution in DMSO: Dissolve the required amount of S63845 in DMSO to create a concentrated stock solution (e.g., 20 mg/mL).
-
Prepare the vehicle: In a sterile tube, sequentially add the components of the vehicle in the following proportions: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[9][10]
-
Formulate the final solution: Add the S63845 stock solution to the prepared vehicle to achieve the desired final concentration (e.g., 2 mg/mL). Ensure to add the components sequentially and mix thoroughly after each addition.
-
Ensure complete dissolution: Vortex the final formulation and, if necessary, use sonication to ensure the compound is fully dissolved.[9]
-
Administration: The prepared formulation should be used immediately for animal administration.
Example In Vivo Dosing: In mouse xenograft models of multiple myeloma, S63845 has been administered intravenously at doses of 6.25, 12.5, and 25 mg/kg.[9][12]
Mcl-1 Signaling Pathway and Inhibition by S63845
Mcl-1 is a key regulator of the intrinsic apoptotic pathway. Under normal physiological conditions, Mcl-1 sequesters the pro-apoptotic proteins BIM, BAK, and BAX, preventing their activation and subsequent cell death. Various survival signals, such as those from the PI3K/AKT and MAPK/ERK pathways, can promote the expression and stability of Mcl-1.[13] Conversely, stress signals can lead to the degradation of Mcl-1.[14] S63845 directly binds to the BH3-binding groove of Mcl-1, displacing pro-apoptotic proteins. This allows BAK and BAX to oligomerize at the outer mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in apoptosis.[6][7]
References
- 1. MCL1 - Wikipedia [en.wikipedia.org]
- 2. apexbt.com [apexbt.com]
- 3. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Mcl-1 inhibitors from integrated high throughput and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. glpbio.com [glpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models [aml-hub.com]
- 9. S63845 | MCL1 Inhibitor | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. MCL-1 Inhibitor S63845 Distinctively Affects Intramedullary and Extramedullary Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Mcl-1 Protein Levels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection and quantification of Myeloid Cell Leukemia 1 (Mcl-1) protein levels in cell lysates and tissue homogenates using Western blotting. Mcl-1, an anti-apoptotic member of the Bcl-2 family, is a crucial regulator of cell survival and a key target in cancer research and drug development. Accurate determination of Mcl-1 protein expression is essential for understanding its role in various physiological and pathological processes.
Data Presentation: Quantitative Analysis of Mcl-1 Protein Levels
The following table summarizes representative quantitative data on Mcl-1 protein expression in various cell lines, as determined by Western blot analysis with densitometry. The values are normalized to a loading control (e.g., β-actin) and expressed as relative protein levels.
| Cell Line | Cell Type | Relative Mcl-1 Protein Level (Normalized to Loading Control) | Reference |
| Raji | Burkitt's Lymphoma | High | [1] |
| Ramos | Burkitt's Lymphoma | Moderate | [1] |
| BL41-3 | Burkitt's Lymphoma (Mcl-1 amplified) | Very High | [1] |
| LNCaP | Prostate Cancer | Moderate | [2] |
| PC3 | Prostate Cancer | Low | [2] |
| LP1 | Multiple Myeloma | High | [3] |
| RPMI-8226 | Multiple Myeloma | Moderate | [3] |
Experimental Protocols
This section provides a comprehensive, step-by-step protocol for performing a Western blot to analyze Mcl-1 protein levels.
Sample Preparation
a. Cell Lysate Preparation (Adherent Cells):
-
Wash cell culture dish on ice with ice-cold Phosphate Buffered Saline (PBS).
-
Aspirate PBS and add ice-cold RIPA lysis buffer (see recipe below) supplemented with protease and phosphatase inhibitors (1 mL per 10 cm dish).
-
Scrape the cells using a pre-chilled cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
b. Cell Lysate Preparation (Suspension Cells):
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in ice-cold RIPA lysis buffer with protease and phosphatase inhibitors.
-
Proceed with steps 4-7 from the adherent cell protocol.
c. Tissue Homogenate Preparation:
-
Dissect the tissue of interest on ice and snap-freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.
-
Transfer the tissue powder to a pre-chilled tube containing ice-cold RIPA buffer with protease and phosphatase inhibitors.
-
Homogenize the sample using a Dounce homogenizer or a sonicator on ice.
-
Proceed with steps 5-7 from the adherent cell protocol.
Reagent Recipe: RIPA Lysis Buffer
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium Deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Add fresh before use: Protease Inhibitor Cocktail and Phosphatase Inhibitor Cocktail.
SDS-PAGE and Protein Transfer
-
Mix 20-40 µg of protein lysate with 4x Laemmli sample buffer (see recipe below) and boil at 95-100°C for 5 minutes.
-
Load the samples and a pre-stained protein ladder onto a 10% or 12% SDS-polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom of the gel.
-
Transfer the proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. A wet transfer system is recommended for Mcl-1. Transfer at 100 V for 60-90 minutes in a cold room or on ice.
Reagent Recipe: 4x Laemmli Sample Buffer
-
250 mM Tris-HCl, pH 6.8
-
8% SDS
-
40% Glycerol
-
0.02% Bromophenol Blue
-
10% β-mercaptoethanol (add fresh)
Immunoblotting
-
Following transfer, block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with a primary antibody specific for Mcl-1 diluted in blocking buffer. The recommended dilution should be optimized, but a starting point of 1:1000 is common.[4] Incubate overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer (typically 1:2000 to 1:10000) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film. Mcl-1 is expected to appear as a band at approximately 40 kDa.[2]
-
For quantitative analysis, use densitometry software (e.g., ImageJ) to measure the band intensity of Mcl-1 and the loading control (e.g., β-actin or GAPDH).
-
Normalize the Mcl-1 band intensity to the loading control to obtain relative protein levels.
Mandatory Visualizations
Mcl-1 Signaling Pathway
The following diagram illustrates key signaling pathways that regulate Mcl-1 expression and function. Mcl-1 is a central node in the intrinsic apoptosis pathway, where it sequesters pro-apoptotic proteins like Bak and Bim. Its expression is transcriptionally upregulated by survival signals, and its stability is regulated by post-translational modifications such as phosphorylation and ubiquitination.
Caption: Mcl-1 signaling pathways regulating cell survival and apoptosis.
Western Blot Experimental Workflow
The diagram below outlines the major steps involved in the Western blot protocol for determining Mcl-1 protein levels.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Mcl-1 Inhibitor Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of Mcl-1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the critical starting points for designing an in vivo study with a novel Mcl-1 inhibitor?
A1: Before initiating in vivo studies, it is crucial to have robust in vitro data. Key prerequisites include:
-
Potency and Selectivity: The inhibitor should demonstrate high affinity for Mcl-1, with significantly lower affinity for other Bcl-2 family proteins like Bcl-2 and Bcl-xL to minimize off-target effects. For instance, A-1210477 shows over 100-fold selectivity for Mcl-1.[1]
-
Cellular Activity: The compound must induce apoptosis in Mcl-1-dependent cancer cell lines. This can be confirmed through caspase activation assays.[2][3]
-
Pharmacokinetic (PK) Profile: Preliminary pharmacokinetic data in a relevant animal model (e.g., mouse) is essential to understand the drug's clearance, half-life, and bioavailability.[2][3] An inhibitor with low clearance is often desirable for maintaining therapeutic concentrations.[2]
Q2: How do I select an appropriate animal model for my Mcl-1 inhibitor study?
A2: The choice of animal model is critical for the relevance of your findings.
-
Xenograft Models: Subcutaneous or disseminated xenograft models using human cancer cell lines are common. The selected cell line should be dependent on Mcl-1 for survival. Examples include multiple myeloma (NCI-H929, AMO-1), acute myeloid leukemia (MV-4-11, MOLM-13), and various solid tumors.[2][3][4]
-
Humanized Mouse Models: For some Mcl-1 inhibitors that have different affinities for human versus murine Mcl-1, a humanized Mcl-1 mouse model can provide more accurate preclinical data on efficacy and toxicity.[5] For example, the inhibitor S63845 has a higher affinity for human Mcl-1, making this model particularly useful.[5]
Q3: What are the common challenges and toxicities associated with Mcl-1 inhibitors, and how can they be monitored?
A3: A significant challenge with Mcl-1 inhibitors is potential on-target toxicity in healthy tissues where Mcl-1 is essential for cell survival, such as cardiomyocytes and hematopoietic stem cells.[2][3]
-
Cardiotoxicity: A notable dose-limiting toxicity observed in clinical trials of Mcl-1 inhibitors like ABBV-467 and AZD5991 is an increase in cardiac troponin levels, indicating potential cardiac injury.[6][7][8] Therefore, monitoring cardiac troponins in plasma during in vivo studies is advisable.
-
Hematological Toxicity: Transient changes in hematopoietic cells can occur.[2][3] Regular monitoring of complete blood counts (CBCs) is recommended.
-
General Health: Closely monitor animal body weight, as significant weight loss can indicate toxicity.[3]
Troubleshooting Guide
Issue 1: Suboptimal tumor growth inhibition (TGI) is observed in my xenograft model.
-
Possible Cause 1: Insufficient Drug Exposure.
-
Troubleshooting Step: Review the pharmacokinetic data. The dosing regimen may not be achieving a therapeutic concentration for a sufficient duration. Consider increasing the dose or the frequency of administration. For example, studies with AZD5991 in an AML model showed dose-dependent anti-tumor activity.[4]
-
-
Possible Cause 2: The Tumor Model is Not Mcl-1 Dependent.
-
Troubleshooting Step: Confirm the Mcl-1 dependency of your chosen cell line in vitro before implanting it in animals. Mcl-1 dependency can be assessed using techniques like RNAi.[2]
-
-
Possible Cause 3: Drug Resistance.
Issue 2: Significant toxicity, such as weight loss or signs of cardiac distress, is observed.
-
Possible Cause 1: Dose is too high.
-
Troubleshooting Step: The maximum tolerated dose (MTD) may have been exceeded. Reduce the dose or switch to an intermittent dosing schedule. Intermittent dosing has been successfully used for Mcl-1 inhibitors like ABBV-467 in preclinical models.[6]
-
-
Possible Cause 2: On-target toxicity in sensitive tissues.
-
Troubleshooting Step: As Mcl-1 is crucial for the survival of certain healthy cells, on-target toxicity can be a concern.[2][3] Consider reducing the dose and combining the Mcl-1 inhibitor with another therapeutic agent, which may allow for a lower, less toxic dose of the Mcl-1 inhibitor while maintaining efficacy.[3]
-
Data Presentation: In Vivo Efficacy of Mcl-1 Inhibitors (Examples)
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Compound 9 | AMO-1 (subcutaneous) | 100 mg/kg, IP, QDx14 | 60% TGI | [2][3] |
| Compound 9 | MV-4-11 (disseminated) | 75 mg/kg, IP, QDx21 | Dose-dependent reduction in tumor burden | [2][3] |
| Compound 26 | NCI-H929 (subcutaneous) | 60 or 80 mg/kg, IV, single dose | Initial tumor regression | [2][3] |
| AZD5991 | MV4-11 (xenograft) | 10 and 30 mg/kg, IV, single dose | Transient tumor regression | [4] |
| UMI-77 | BxPC-3 (pancreatic xenograft) | Not specified | 56-65% reduction in tumor growth | [10] |
| ABBV-467 | Hematologic cancer xenografts | Intermittent dosing | Inhibition of tumor growth | [6] |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Efficacy Study
-
Cell Culture and Implantation:
-
Culture Mcl-1 dependent cancer cells (e.g., NCI-H929 multiple myeloma cells) under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel mixture).
-
Inject 5 x 10^6 cells subcutaneously into the flank of immunocompromised mice (e.g., NOD-SCID or NSG).[3]
-
-
Tumor Growth Monitoring and Animal Grouping:
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomize animals into treatment and control groups.
-
-
Drug Formulation and Administration:
-
Formulate the Mcl-1 inhibitor in a suitable vehicle for the chosen route of administration (e.g., intravenous, intraperitoneal).
-
Administer the inhibitor according to the planned dosing schedule (e.g., 60 mg/kg IV as a single dose).[3] The control group receives the vehicle only.
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.[3]
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamics).
-
-
Pharmacodynamic Analysis:
-
To confirm on-target activity, tumor samples can be analyzed for biomarkers such as caspase 3/7 activation or disruption of Mcl-1:BIM complexes at various time points after the final dose.[3]
-
Visualizations
Signaling Pathway: Mcl-1's Role in Apoptosis
Caption: Mcl-1 inhibits apoptosis by sequestering the pro-apoptotic protein Bak.
Experimental Workflow: In Vivo Efficacy Study
Caption: Workflow for a subcutaneous xenograft efficacy study.
Troubleshooting Logic: Suboptimal TGI
Caption: Troubleshooting logic for poor tumor growth inhibition.
References
- 1. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Selective MCL-1 inhibitor ABBV-467 is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
Potential off-target effects of Mcl-1 inhibitor 12
Technical Support Center: Mcl-1 Inhibitor 12
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the use of this compound (also known as Mcl1-IN-12 or Compound F).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, small-molecule inhibitor of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1] The primary function of Mcl-1 is to prevent programmed cell death (apoptosis) by binding to and sequestering pro-apoptotic effector proteins like BAK and BAX.[2][3] this compound acts as a BH3 mimetic; it competitively binds to the BH3-binding groove on the Mcl-1 protein.[1][3] This action displaces BAK and BAX, allowing them to oligomerize on the mitochondrial outer membrane, leading to membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[1][2]
References
Technical Support Center: Overcoming Resistance to Mcl-1 Inhibitor S63845
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the Mcl-1 inhibitor, S63845, in their experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing intrinsic resistance to S63845. What are the potential mechanisms?
A1: Intrinsic resistance to S63845 can be mediated by several factors. A primary mechanism is the overexpression of other anti-apoptotic proteins from the BCL-2 family, such as BCL-2 or BCL-XL, which can compensate for Mcl-1 inhibition[1][2]. The expression levels of pro-apoptotic proteins are also critical. For instance, low levels of the pro-apoptotic protein BIM or deletion of the pro-apoptotic effector protein BAK can confer resistance[3][4]. Additionally, the balance of binding partners for Mcl-1, such as NOXA and BIM, can determine sensitivity[5]. High expression of four specific genes—AXL, IL6, EFEMP1, and ETS1—has also been associated with resistance in triple-negative breast cancer by promoting ERK signaling, which in turn upregulates BCL2 and downregulates BIM[6][7].
Q2: We have developed an S63845-resistant cell line. What molecular changes should we investigate?
A2: Acquired resistance to S63845 often involves the upregulation of Mcl-1 itself or other anti-apoptotic proteins like BCL-XL[2][5]. It is recommended to perform western blot analysis to assess the protein levels of Mcl-1, BCL-2, and BCL-XL in your resistant cell line compared to the parental line. Additionally, investigate potential alterations in the expression of pro-apoptotic proteins such as BIM, BAK, and NOXA[3][4][5]. Sequencing of the MCL1 gene can also be performed to check for mutations that may prevent S63845 binding, although this is less commonly reported.
Q3: Can co-treatment with other inhibitors overcome S63845 resistance?
A3: Yes, several combination strategies have been shown to be effective. Co-treatment with the BCL-2 inhibitor venetoclax can overcome resistance in BCL2-positive lymphomas and multiple myeloma[5][8]. In breast cancer models, S63845 has shown synergistic activity with docetaxel, trastuzumab, and lapatinib[3][4]. For triple-negative breast cancer, combining S63845 with cisplatin has been shown to be synergistic[9]. In chronic myeloid leukemia, tyrosine kinase inhibitors can enhance the efficacy of S63845[10]. Furthermore, inhibiting the ERK signaling pathway with inhibitors like ulixertinib can sensitize resistant cells to S63845[6].
Troubleshooting Guides
Problem 1: Decreased or no apoptotic response to S63845 treatment.
Possible Cause 1: Upregulation of compensatory anti-apoptotic proteins.
-
Troubleshooting Steps:
-
Western Blot Analysis: Profile the expression levels of BCL-2 family proteins (Mcl-1, BCL-2, BCL-XL, BIM, BAK, NOXA) in your treated versus untreated cells. An increase in BCL-2 or BCL-XL is a common resistance mechanism[1][5].
-
Co-treatment Strategy: If BCL-2 or BCL-XL are upregulated, consider co-treatment with a BCL-2 inhibitor like venetoclax[5][8].
-
Possible Cause 2: Alterations in pro-apoptotic proteins.
-
Troubleshooting Steps:
Problem 2: Inconsistent results in apoptosis assays (e.g., Annexin V/PI staining).
Possible Cause 1: Suboptimal drug concentration or treatment duration.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment with a wide range of S63845 concentrations to determine the optimal EC50 for your specific cell line.
-
Time-Course Experiment: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for apoptosis induction.
-
Possible Cause 2: Cell line-specific kinetics of apoptosis.
-
Troubleshooting Steps:
-
Alternative Apoptosis Assays: Use a complementary method to measure apoptosis, such as a caspase-3/7 activity assay or PARP cleavage analysis by western blot, to confirm the results from Annexin V staining.
-
Data Presentation
Table 1: Overview of Resistance Mechanisms to S63845
| Mechanism | Key Proteins Involved | Cancer Type(s) | Reference |
| Upregulation of Anti-Apoptotic Proteins | Mcl-1, BCL-XL, BCL-2 | Lymphoma, Multiple Myeloma, Breast Cancer | [2][5] |
| Deletion of Pro-Apoptotic Proteins | BAK | Breast Cancer | [3][4] |
| Altered Signaling Pathways | ERK Activation | Triple-Negative Breast Cancer | [6] |
| Changes in Mcl-1 Binding Partners | BIM, NOXA | Lymphoma | [5] |
Table 2: Synergistic Drug Combinations with S63845
| Combination Drug | Mechanism of Action | Cancer Type(s) | Reference |
| Venetoclax | BCL-2 Inhibitor | Lymphoma, Multiple Myeloma, AML | [5][8][11] |
| Docetaxel | Chemotherapy (Microtubule inhibitor) | Triple-Negative Breast Cancer | [3][4] |
| Trastuzumab/Lapatinib | HER2 Inhibitors | HER2-Amplified Breast Cancer | [3][4] |
| Cisplatin | Chemotherapy (DNA damaging agent) | Triple-Negative Breast Cancer | [9] |
| Tyrosine Kinase Inhibitors | BCR-ABL1 Inhibitors | Chronic Myeloid Leukemia | [10] |
| Ulixertinib | ERK Inhibitor | Triple-Negative Breast Cancer | [6] |
Experimental Protocols
Protocol 1: Western Blot for BCL-2 Family Proteins
-
Cell Lysis:
-
Treat cells with S63845 or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against Mcl-1, BCL-2, BCL-XL, BIM, BAK, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess Mcl-1 Binding Partners
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., 1% CHAPS buffer) with protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour.
-
Incubate the pre-cleared lysate with an antibody against Mcl-1 overnight at 4°C.
-
Add protein A/G agarose beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by western blot using antibodies against potential binding partners like BIM, BAK, and NOXA.
-
Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Treatment and Harvesting:
-
Treat cells with S63845 and/or other compounds for the desired duration.
-
Harvest both adherent and floating cells.
-
-
Staining:
-
Wash cells with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic/necrotic.
-
Signaling Pathways and Workflows
Caption: Mechanisms of resistance to the Mcl-1 inhibitor S63845.
Caption: Experimental workflow for investigating S63845 resistance.
References
- 1. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic action of the MCL-1 inhibitor S63845 with current therapies in preclinical models of triple-negative and HER2-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. probiologists.com [probiologists.com]
- 7. Novel markers of MCL1 inhibitor sensitivity in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical evaluation of the simultaneous inhibition of MCL-1 and BCL-2 with the combination of S63845 and venetoclax in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Myeloid Cell Leukemia 1 Small Molecule Inhibitor S63845 Synergizes with Cisplatin in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination of tyrosine kinase inhibitors and the MCL1 inhibitor S63845 exerts synergistic antitumorigenic effects on CML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mcl-1 Inhibitor 12 Western Blot Analysis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with Western blot analysis of Myeloid Cell Leukemia 1 (Mcl-1) protein levels following treatment with Mcl-1 inhibitor 12.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome on Mcl-1 protein levels after treatment with this compound?
A1: The effect of a specific Mcl-1 inhibitor on total Mcl-1 protein levels can be complex. While the primary function of this compound is to disrupt the interaction between Mcl-1 and pro-apoptotic proteins, some Mcl-1 inhibitors have been observed to paradoxically cause an increase in the total Mcl-1 protein levels.[1][2][3][4][5][6][7][8][9][10][11] This is thought to be due to the inhibitor binding to Mcl-1, which can shield it from the cellular machinery that would normally mediate its degradation, a process involving ubiquitination.[1][9][10] Therefore, you may observe either a decrease, no change, or an increase in the Mcl-1 band intensity on your Western blot. It is crucial to include proper controls, such as a vehicle-treated sample, to accurately interpret your results. For this compound specifically, reviewing the detailed experimental data in patent WO2020123994 may provide insight into its expected effect.
Q2: I see an increase in the Mcl-1 band after treatment with this compound. Does this mean my experiment failed?
A2: Not necessarily. As mentioned in Q1, several potent Mcl-1 inhibitors have been shown to stabilize the Mcl-1 protein, leading to its accumulation.[1][2][3][4][5][6][7][8][9][10][11] This is a known phenomenon and can be an indicator of target engagement. To confirm the inhibitor's efficacy, you should assess downstream markers of apoptosis, such as cleaved PARP or cleaved Caspase-3, which are expected to increase if the inhibitor is working as intended.
Q3: What are the common off-target effects of Mcl-1 inhibitors that might affect my Western blot results?
A3: While this compound is designed to be selective for Mcl-1, off-target effects are a possibility with any small molecule inhibitor. These could potentially alter signaling pathways that regulate protein expression, including Mcl-1 itself. It is advisable to consult the manufacturer's datasheet for this compound (MedChemExpress, HY-153423) for any known off-target activities.[12] If you suspect off-target effects, using a second, structurally different Mcl-1 inhibitor as a control can help to validate your findings.
Q4: Are there different isoforms of Mcl-1 that I should be aware of?
A4: Yes, Mcl-1 has different splice variants. The full-length, anti-apoptotic form (Mcl-1L) has a molecular weight of approximately 40 kDa. A shorter, pro-apoptotic isoform (Mcl-1S) also exists, with a molecular weight of around 35 kDa. The antibody you are using may detect one or both of these isoforms. Be sure to check your antibody's datasheet for its specificity. The presence of multiple bands around this molecular weight could represent these different isoforms or post-translational modifications.
Troubleshooting Guide
This guide addresses common issues encountered during the Western blot analysis of Mcl-1 following treatment with this compound.
| Problem | Possible Cause | Suggested Solution |
| No Mcl-1 Band or Weak Signal | Low Protein Expression: The cell line used may have low endogenous Mcl-1 levels. | - Use a positive control cell line known to express high levels of Mcl-1 (e.g., some multiple myeloma or non-small cell lung cancer cell lines).- Increase the amount of protein loaded onto the gel (up to 50 µg).- Enrich for mitochondrial fractions, as Mcl-1 is primarily localized to the mitochondria. |
| Inefficient Protein Transfer: Mcl-1 (approx. 40 kDa) may not have transferred efficiently from the gel to the membrane. | - Verify transfer efficiency by staining the membrane with Ponceau S before blocking.- Optimize transfer time and voltage/current according to your transfer system's manual.- Ensure good contact between the gel and membrane, removing any air bubbles. | |
| Suboptimal Antibody Concentration: The primary or secondary antibody concentration may be too low. | - Perform an antibody titration to determine the optimal concentration.- Increase the incubation time for the primary antibody (e.g., overnight at 4°C). | |
| Inactive Antibody: The antibody may have lost activity due to improper storage or multiple freeze-thaw cycles. | - Use a fresh aliquot of the antibody.- Verify the activity of the secondary antibody by performing a dot blot. | |
| High Background | Insufficient Blocking: The blocking step may not have been sufficient to prevent non-specific antibody binding. | - Increase the blocking time to 1-2 hours at room temperature.- Use 5% non-fat dry milk or BSA in TBST as the blocking agent.- Ensure the blocking solution is freshly prepared. |
| Antibody Concentration Too High: The primary or secondary antibody concentration may be too high, leading to non-specific binding. | - Reduce the antibody concentration and/or incubation time. | |
| Inadequate Washing: Insufficient washing can leave behind unbound antibodies. | - Increase the number and duration of washes with TBST after primary and secondary antibody incubations. | |
| Non-Specific Bands | Antibody Cross-Reactivity: The primary antibody may be cross-reacting with other proteins. | - Check the antibody datasheet for specificity and potential cross-reactivity.- Use a different Mcl-1 antibody from another vendor.- Perform a BLAST search with the immunogen sequence to check for homology with other proteins. |
| Protein Degradation: Mcl-1 is a labile protein and can be degraded during sample preparation. | - Add protease and phosphatase inhibitors to your lysis buffer.- Keep samples on ice at all times during preparation. | |
| Splice Variants or Post-Translational Modifications: Multiple bands could represent different isoforms or modified forms of Mcl-1. | - Consult the literature for information on Mcl-1 isoforms and modifications in your cell type.- Treat lysates with a phosphatase to see if any bands shift, which would indicate phosphorylation. | |
| Unexpected Increase in Mcl-1 Band Intensity | Inhibitor-Induced Protein Stabilization: As discussed in the FAQs, some Mcl-1 inhibitors can increase Mcl-1 protein stability. | - This may be an expected result.[1][2][3][4][5][6][7][8][9][10][11]- Correlate the Mcl-1 levels with downstream markers of apoptosis (e.g., cleaved PARP, cleaved Caspase-3) to assess the inhibitor's efficacy. |
| Off-Target Effects: The inhibitor may be indirectly affecting Mcl-1 expression through other pathways. | - Use a second, structurally distinct Mcl-1 inhibitor to confirm the effect.- Perform a dose-response and time-course experiment to characterize the effect. |
Experimental Protocols
Detailed Western Blot Protocol for Mcl-1 Detection
This protocol provides a general framework for the Western blot analysis of Mcl-1. Optimization may be required for your specific cell type and experimental conditions.
1. Cell Lysis
-
After treating cells with this compound and appropriate controls (e.g., vehicle), wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer (150 mM NaCl, 1.0% NP-40 or 0.1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris-HCl, pH 8.0) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a standard protein assay (e.g., BCA assay).
2. Sample Preparation and SDS-PAGE
-
Mix 20-40 µg of protein lysate with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120 V until the dye front reaches the bottom of the gel.
3. Protein Transfer
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
For a wet transfer, typically run at 100 V for 60-90 minutes in a cold room or with an ice pack.
-
Confirm successful transfer by staining the membrane with Ponceau S.
4. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with a primary antibody against Mcl-1 (refer to the manufacturer's datasheet for the recommended dilution) in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (at the manufacturer's recommended dilution) in 5% non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
Visualizations
Caption: Mcl-1 signaling pathway in apoptosis.
Caption: Mcl-1 ubiquitination and degradation pathway.
Caption: Experimental workflow for Mcl-1 Western blot.
References
- 1. Trim17-mediated ubiquitination and degradation of Mcl-1 initiate apoptosis in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Ubiquitin-Independent Degradation of Antiapoptotic MCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. molbiolcell.org [molbiolcell.org]
- 7. oncotarget.com [oncotarget.com]
- 8. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. file.medchemexpress.eu [file.medchemexpress.eu]
How to minimize toxicity of Mcl-1 inhibitors in vivo
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Mcl-1 inhibitors in vivo. Our goal is to help you anticipate and mitigate potential toxicities, ensuring the successful progression of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target toxicities associated with Mcl-1 inhibitors in vivo?
A1: The most significant on-target toxicity observed with Mcl-1 inhibitors is cardiotoxicity.[1][2][3][4][5][6] Mcl-1 is essential for the survival and normal function of cardiomyocytes.[6] Inhibition of Mcl-1 in the heart can lead to cardiomyocyte apoptosis, mitochondrial dysfunction, and ultimately, cardiac failure.[6] This has been a major dose-limiting toxicity in clinical trials, often manifesting as an asymptomatic elevation of cardiac troponins, which are biomarkers of cardiac injury.[1][2][7] Several clinical trials for Mcl-1 inhibitors, such as AMG 397, AMG 176, and AZD5991, were placed on clinical hold or discontinued due to these cardiac safety signals.[1][3][5] Another potential on-target toxicity is hematologic toxicity, as Mcl-1 is also crucial for the survival of hematopoietic stem and progenitor cells.[8]
Q2: How can we proactively monitor for cardiotoxicity during in vivo experiments?
A2: A multi-pronged approach to monitoring for cardiotoxicity is recommended. This includes:
-
Biomarker Analysis: Regularly monitor plasma levels of cardiac troponin I (cTnI) and T (cTnT), which are sensitive and specific markers of myocardial injury.[1][2][7]
-
Echocardiography: Perform serial echocardiograms to assess cardiac function, including left ventricular ejection fraction (LVEF), fractional shortening, and chamber dimensions.
-
Electrocardiography (ECG): Monitor for any changes in cardiac rhythm or conduction.
-
Histopathology: At the end of the study, perform a thorough histopathological examination of heart tissue to look for signs of cardiomyocyte apoptosis, necrosis, fibrosis, and inflammation.
Q3: Are there strategies to mitigate the cardiotoxicity of Mcl-1 inhibitors?
A3: Yes, several strategies are being explored to minimize the cardiotoxicity of Mcl-1 inhibitors:
-
Pharmacokinetic Optimization: Utilize Mcl-1 inhibitors with a short half-life and rapid systemic clearance.[9][10][11] This approach aims to provide sufficient drug exposure to kill cancer cells while minimizing prolonged exposure to cardiomyocytes.
-
Intermittent Dosing: Employing intermittent or "pulsed" dosing schedules, rather than continuous dosing, may allow for the recovery of normal tissues, including the heart, between treatments.[1][12]
-
Combination Therapy: Combining Mcl-1 inhibitors with other anti-cancer agents can allow for the use of lower, less toxic doses of the Mcl-1 inhibitor while achieving a synergistic therapeutic effect.[13][14][15][16]
-
Targeted Drug Delivery: Novel drug delivery systems, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), are being developed to selectively deliver the Mcl-1 inhibitor to tumor cells, thereby reducing systemic exposure and off-target toxicities.[15] PROTACs, which induce the degradation of the Mcl-1 protein, may avoid the cardiotoxicity associated with the accumulation of inhibited Mcl-1 protein in cardiomyocytes.[17]
Q4: What is the rationale for using combination therapies with Mcl-1 inhibitors?
A4: The rationale for combination therapies is twofold: to enhance anti-tumor efficacy and to reduce toxicity. Many cancers develop resistance to single-agent therapies by upregulating alternative pro-survival proteins. For example, resistance to the BCL-2 inhibitor venetoclax is often mediated by the upregulation of Mcl-1.[18][19] By combining an Mcl-1 inhibitor with a BCL-2 inhibitor, it is possible to overcome this resistance and achieve a synergistic killing of cancer cells.[14][18] This enhanced efficacy may allow for the use of lower doses of each drug, thereby reducing the risk of dose-limiting toxicities.[15]
Troubleshooting Guides
Issue 1: Elevated Cardiac Troponins Observed in a Preclinical Study
-
Potential Cause: On-target cardiotoxicity due to Mcl-1 inhibition in cardiomyocytes.
-
Troubleshooting Steps:
-
Confirm the Finding: Repeat the troponin measurement to rule out experimental error.
-
Dose De-escalation: Reduce the dose of the Mcl-1 inhibitor to determine if the toxicity is dose-dependent.
-
Modify Dosing Schedule: Switch from a continuous to an intermittent dosing schedule to allow for cardiac recovery.
-
Evaluate Cardiac Function: Perform echocardiography to assess whether the troponin elevation is associated with functional cardiac impairment.
-
Histopathological Analysis: Examine heart tissue for evidence of cellular damage.
-
Consider a Different Inhibitor: If possible, test an Mcl-1 inhibitor with a shorter half-life.
-
Issue 2: Lack of Efficacy at Doses That Are Well-Tolerated
-
Potential Cause: The tumor model may not be dependent on Mcl-1 for survival.
-
Troubleshooting Steps:
-
Assess Mcl-1 Dependency: Perform in vitro experiments, such as BH3 profiling, to confirm that the cancer cells are primed for apoptosis following Mcl-1 inhibition.
-
Evaluate Combination Therapy: Test the Mcl-1 inhibitor in combination with other agents that are known to synergize, such as BCL-2 inhibitors (e.g., venetoclax) or MEK inhibitors (e.g., trametinib).[14][20]
-
Investigate Resistance Mechanisms: Analyze the expression levels of other anti-apoptotic proteins (e.g., BCL-2, BCL-xL) in the tumor cells, as their upregulation can confer resistance to Mcl-1 inhibition.
-
Quantitative Data Summary
Table 1: Preclinical and Clinical Mcl-1 Inhibitors and Associated Toxicities
| Mcl-1 Inhibitor | Development Status | Primary Toxicity | Reference |
| AMG 397 | Phase 1 (Clinical Hold) | Cardiac Toxicity (Troponin Elevation) | [1][3] |
| AMG 176 | Phase 1 (Voluntarily Halted) | Cardiac Toxicity | [1][3] |
| AZD5991 | Phase 1 (Terminated) | Cardiac Toxicity (Troponin Elevation), Myocarditis | [2][5][7] |
| ABBV-467 | Phase 1 | Cardiac Toxicity (Troponin Elevation) | [1] |
| BRD-810 | Preclinical | Designed for rapid clearance to minimize cardiotoxicity | [9][10] |
| ANJ810 | Preclinical | Designed for rapid systemic clearance to minimize AUC-driven toxicities | [11] |
Key Experimental Protocols
Protocol 1: Assessment of Cardiotoxicity in a Mouse Model
-
Animal Model: Utilize a relevant mouse xenograft or patient-derived xenograft (PDX) model of the cancer of interest.
-
Drug Administration: Administer the Mcl-1 inhibitor via the desired route (e.g., intravenous, oral) at various doses and schedules.
-
Blood Collection: Collect blood samples via tail vein or retro-orbital sinus at baseline and at multiple time points during the study.
-
Biomarker Analysis: Isolate plasma and measure cardiac troponin I (cTnI) and T (cTnT) levels using a sensitive immunoassay.
-
Echocardiography: Perform echocardiography on anesthetized mice at baseline and at the end of the study to assess cardiac function.
-
Necropsy and Histopathology: At the end of the study, euthanize the mice and collect the hearts. Fix the hearts in 10% neutral buffered formalin, embed in paraffin, and section for hematoxylin and eosin (H&E) staining and specific immunohistochemical stains for markers of apoptosis (e.g., cleaved caspase-3) and fibrosis (e.g., Masson's trichrome).
Protocol 2: In Vivo Efficacy Study with Combination Therapy
-
Tumor Implantation: Implant tumor cells subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements or bioluminescence imaging.
-
Treatment Groups: Once tumors reach a predetermined size, randomize the mice into the following treatment groups:
-
Vehicle control
-
Mcl-1 inhibitor alone
-
Combination agent alone (e.g., venetoclax)
-
Mcl-1 inhibitor + combination agent
-
-
Drug Administration: Administer the drugs at the predetermined doses and schedules.
-
Toxicity Monitoring: Monitor the mice for signs of toxicity, including weight loss, changes in behavior, and other adverse effects. Perform regular blood counts to assess for hematologic toxicity.
-
Efficacy Endpoint: Continue treatment until the tumors in the control group reach the maximum allowed size. Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).
Visualizations
Caption: Mcl-1 signaling pathway in the regulation of apoptosis.
Caption: Experimental workflow for assessing Mcl-1 inhibitor toxicity.
Caption: Logical relationship of toxicity mitigation strategies.
References
- 1. Selective MCL-1 inhibitor ABBV-467 is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. ashpublications.org [ashpublications.org]
- 4. ncardia.com [ncardia.com]
- 5. youtube.com [youtube.com]
- 6. Deletion of MCL-1 causes lethal cardiac failure and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of the anti-apoptotic protein MCL-1 severely suppresses human hematopoiesis | Haematologica [haematologica.org]
- 9. mcl1-inhibitor-brd-810-kills-cancer-cells-while-minimizing-risk-of-cardiotoxicity - Ask this paper | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. MCL-1 Inhibitor Drugs: Overcoming Cardiotoxicity and Unlocking Potential for Combination Therapies [ainvest.com]
- 13. The combination of reduced MCL-1 and standard chemotherapeutics is tolerable in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An updated patent review of Mcl-1 inhibitors (2020-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. captortherapeutics.com [captortherapeutics.com]
- 18. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | MCL-1 Inhibition Overcomes Anti-apoptotic Adaptation to Targeted Therapies in B-Cell Precursor Acute Lymphoblastic Leukemia [frontiersin.org]
Mcl-1 inhibitor 12 degradation and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mcl-1 Inhibitor 12.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: While specific stability data for every Mcl-1 inhibitor is unique, general recommendations for similar small molecule inhibitors provide a strong starting point. For this compound, it is advisable to follow the storage conditions outlined in Table 1. Always refer to the manufacturer's product data sheet for any specific recommendations.
Q2: How can I assess the stability of my this compound solution?
A2: It is crucial to periodically assess the stability of your inhibitor solution to ensure experimental reproducibility. A common method is to use High-Performance Liquid Chromatography (HPLC) to check for degradation products. Comparing the chromatogram of an aged solution to that of a freshly prepared one can reveal the appearance of new peaks, indicating degradation.
Q3: I observed an increase in Mcl-1 protein levels after treating cells with this compound. Is this expected?
A3: Yes, this can be an expected, albeit counterintuitive, effect. Several studies have shown that some Mcl-1 inhibitors can induce an increase in the stability of the Mcl-1 protein.[1][2] This is often due to the inhibitor binding to Mcl-1 and altering its conformation, which can protect it from ubiquitination and subsequent proteasomal degradation.[1][2][3]
Q4: What is the primary mechanism of Mcl-1 protein degradation?
A4: Mcl-1 is a short-lived protein that is primarily degraded through the ubiquitin-proteasome system.[1][3][4] The stability of Mcl-1 is regulated by a complex interplay of phosphorylation by kinases (such as GSK3β and ERK) and ubiquitination by E3 ligases (like Mule and β-TRCP), which is reversed by deubiquitinases (e.g., USP9x).[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh stock solutions frequently. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Verify the stability of the inhibitor under your experimental conditions using HPLC analysis. |
| Inaccurate concentration of the inhibitor solution. | Re-measure the concentration of the stock solution using a spectrophotometer or another appropriate method. Ensure the inhibitor is fully dissolved. | |
| Loss of inhibitor activity | Improper storage of the inhibitor (powder or solution). | Review the recommended storage conditions in Table 1. Ensure the inhibitor has been protected from light and stored at the correct temperature. |
| Repeated freeze-thaw cycles of the stock solution. | Prepare smaller aliquots of the stock solution to minimize the number of freeze-thaw cycles. | |
| Unexpected increase in Mcl-1 protein levels | Inhibitor-induced stabilization of the Mcl-1 protein. | This is a known phenomenon for some Mcl-1 inhibitors.[1][2] Confirm this effect by performing a cycloheximide (CHX) chase assay to measure the half-life of Mcl-1 in the presence and absence of your inhibitor. |
| Inhibitor precipitation in cell culture media | Poor solubility of the inhibitor in aqueous solutions. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture media is low and non-toxic to the cells. Consider using a formulation with better solubility if precipitation persists. |
Storage Conditions
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Powder | -20°C | Up to 3 years | Protect from light and moisture. |
| Stock Solution in DMSO | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. Use fresh DMSO. |
| Stock Solution in DMSO | -20°C | Up to 1 month | For short-term storage only. Protect from light. |
Note: These are general recommendations based on data for other Mcl-1 inhibitors like AZD5991.[5] Users should validate the stability of their specific this compound under their own experimental conditions.
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
Objective: To determine the stability of this compound in a given solvent over time and under specific storage conditions.
Materials:
-
This compound
-
HPLC-grade solvent (e.g., DMSO)
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase (e.g., acetonitrile and water with 0.1% formic acid)
Method:
-
Prepare a stock solution of this compound at a known concentration (e.g., 10 mM) in the desired solvent.
-
Immediately analyze an aliquot of the freshly prepared solution ("time zero") by HPLC to obtain a reference chromatogram.
-
Store the remaining stock solution under the desired conditions (e.g., 4°C, room temperature, -20°C).
-
At specified time points (e.g., 24h, 48h, 1 week), analyze an aliquot of the stored solution by HPLC.
-
Compare the chromatograms from the different time points to the "time zero" chromatogram.
-
Quantify the peak area of the parent inhibitor and any new peaks that appear, which may represent degradation products. The percentage of remaining inhibitor can be calculated as: (Peak Area at time X / Peak Area at time 0) * 100.
Protocol 2: Cycloheximide (CHX) Chase Assay to Determine Mcl-1 Protein Half-Life
Objective: To investigate if this compound affects the stability of the Mcl-1 protein in cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Cycloheximide (CHX) stock solution (inhibitor of protein synthesis)
-
Lysis buffer
-
Antibodies for Western blotting (anti-Mcl-1, anti-loading control e.g., β-actin or GAPDH)
Method:
-
Seed cells and allow them to adhere overnight.
-
Treat one set of cells with this compound at the desired concentration and another set with vehicle control (e.g., DMSO) for a predetermined time (e.g., 4 hours).
-
Add cycloheximide (e.g., 10-50 µg/mL) to all cells to block new protein synthesis. This is time point zero (t=0).
-
Harvest cells at various time points after CHX addition (e.g., 0, 1, 2, 4, 6 hours).
-
Lyse the cells and collect the protein lysates.
-
Perform Western blotting to detect the levels of Mcl-1 and the loading control protein at each time point.
-
Quantify the band intensities for Mcl-1 and normalize to the loading control.
-
Plot the normalized Mcl-1 protein levels against time for both the vehicle-treated and inhibitor-treated cells to determine the half-life of Mcl-1 under each condition. An increase in the half-life in the presence of the inhibitor indicates protein stabilization.
Visualizations
Caption: Mcl-1 protein degradation and stabilization pathway.
References
- 1. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Improving the bioavailability of Mcl-1 inhibitor 12
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the Mcl-1 inhibitor 12. Our goal is to help you overcome common challenges and improve the bioavailability of this compound in your preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule belonging to the indole-2-carboxylic acid class of compounds. It functions as a competitive inhibitor of the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1). By binding to the BH3-binding groove of Mcl-1, it prevents the sequestration of pro-apoptotic proteins like Bak and Bim, thereby promoting the intrinsic pathway of apoptosis. This inhibitor is selective for Mcl-1, with a reported dissociation constant (Kd) of 10 µM, and does not show significant binding to other Bcl-2 family members like Bcl-xL.
Q2: What are the known challenges associated with the bioavailability of this compound?
Like many indole-based Mcl-1 inhibitors, this compound is likely to exhibit poor oral bioavailability. This is primarily due to its physicochemical properties, including low aqueous solubility and potentially low permeability across the gastrointestinal tract. The presence of a carboxylic acid moiety can also contribute to poor membrane permeability and susceptibility to first-pass metabolism.
Q3: What are the main signaling pathways regulated by Mcl-1?
Mcl-1 is a critical regulator of apoptosis and is itself regulated by several key signaling pathways that control cell survival and death. These include:
-
PI3K/AKT Pathway: This is a pro-survival pathway that can lead to the phosphorylation and stabilization of Mcl-1.
-
MAPK/ERK Pathway: This pathway can also promote Mcl-1 stability through phosphorylation.[1]
-
JAK/STAT Pathway: Cytokine signaling through this pathway can upregulate Mcl-1 expression.
The interplay of these pathways determines the cellular level and activity of Mcl-1, thus influencing the cell's susceptibility to apoptosis.
Mcl-1 Signaling Pathway
Caption: Mcl-1 signaling pathway and the action of inhibitor 12.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound, focusing on improving its bioavailability.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no detectable plasma concentration after oral administration. | Poor aqueous solubility of this compound. | 1. Formulation Modification: Utilize solubility-enhancing formulations such as amorphous solid dispersions, lipid-based systems (e.g., SEDDS), or nanoparticle encapsulation.[2][3][4][5] 2. Particle Size Reduction: Employ micronization or nanocrystal technology to increase the surface area for dissolution. 3. Co-solvents: Use a co-solvent system in the formulation, if appropriate for the experimental model. |
| Low permeability across the gastrointestinal (GI) tract. | 1. Prodrug Approach: Synthesize an ester or other suitable prodrug of the carboxylic acid moiety to improve lipophilicity and passive diffusion. The prodrug should be designed to be cleaved by endogenous enzymes to release the active inhibitor. 2. Permeation Enhancers: Include safe and effective permeation enhancers in the formulation, though this requires careful evaluation for potential toxicity. | |
| High first-pass metabolism. | 1. Route of Administration: If the primary goal is to determine systemic efficacy, consider alternative routes of administration that bypass the liver, such as intravenous (IV) or intraperitoneal (IP) injection, to establish a baseline pharmacokinetic profile.[6] 2. Metabolic Stability Assessment: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to understand the metabolic pathways and identify potential sites of modification to improve stability. | |
| High variability in plasma concentrations between subjects. | Inconsistent dissolution and absorption. | 1. Standardize Dosing Conditions: Ensure consistent fasting or fed states for all animals, as food can significantly impact the absorption of poorly soluble drugs. 2. Formulation Homogeneity: Ensure the formulation is homogenous and the drug is uniformly dispersed. For suspensions, ensure adequate resuspension before each dose. |
| Animal-to-animal physiological differences. | 1. Increase Sample Size: A larger number of animals per group can help to account for biological variability. 2. Crossover Study Design: If feasible, a crossover design where each animal receives both the test and control formulations can help to reduce inter-animal variability. | |
| Precipitation of the compound in the GI tract. | Supersaturation followed by precipitation. | 1. Precipitation Inhibitors: Include precipitation-inhibiting polymers in the formulation to maintain a supersaturated state for a longer duration, allowing for greater absorption. 2. pH-controlled Release: Develop formulations that release the drug in a region of the GI tract where it has higher solubility. |
Data Presentation
Table 1: Physicochemical Properties of Indole-based Mcl-1 Inhibitors
| Property | Typical Range/Value | Implication for Bioavailability |
| Molecular Weight (MW) | > 500 g/mol | Can lead to reduced permeability (violates Lipinski's Rule of Five). |
| LogP | > 5 | High lipophilicity can lead to poor aqueous solubility. |
| Aqueous Solubility | < 10 µg/mL | A major limiting factor for dissolution and absorption.[7] |
| H-Bond Donors/Acceptors | > 5 / > 10 | High numbers can reduce membrane permeability. |
| pKa (Carboxylic Acid) | ~4-5 | Ionization in the neutral pH of the intestine reduces permeability. |
Table 2: Comparison of Formulation Strategies for Improving Bioavailability
| Formulation Strategy | Mechanism of Action | Advantages | Disadvantages |
| Nanoparticle Encapsulation | Increases surface area, improves solubility, can be targeted. | Enhanced bioavailability, potential for targeted delivery, protects the drug from degradation.[2][3][4][5] | Complex manufacturing process, potential for immunogenicity. |
| Amorphous Solid Dispersion | The drug is dispersed in a polymer matrix in an amorphous state, increasing solubility and dissolution rate.[8] | Significant improvement in solubility and dissolution, established manufacturing techniques (e.g., spray drying). | Potential for recrystallization during storage, which can reduce bioavailability. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a lipid carrier, forming a microemulsion in the GI tract which enhances absorption.[3] | Improved solubility and absorption, can bypass first-pass metabolism via lymphatic uptake. | Potential for GI side effects, drug leakage, and instability. |
| Prodrugs | A bioreversible derivative of the drug with improved physicochemical properties (e.g., increased lipophilicity). | Enhanced permeability, can mask moieties prone to first-pass metabolism. | Requires efficient in vivo conversion to the active drug; the cleaved promoiety must be non-toxic. |
Experimental Protocols
Protocol 1: Preclinical Assessment of Oral Bioavailability of this compound in Rodents
This protocol outlines a typical in vivo study to determine the oral bioavailability of this compound.
1. Animal Model:
-
Species: Male Sprague-Dawley rats (or other appropriate rodent model).
-
Weight: 200-250 g.
-
Acclimatization: At least 7 days before the experiment.
-
Housing: Standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with free access to food and water.
2. Study Design:
-
A crossover design is recommended to minimize inter-animal variability.
-
Groups:
-
Group 1 (IV administration): To determine the absolute bioavailability.
-
Group 2 (Oral administration): To assess oral absorption.
-
-
Washout Period: At least 7 days between the two administrations.
3. Formulation and Dosing:
-
Intravenous (IV) Formulation: Dissolve this compound in a suitable vehicle (e.g., a mixture of DMSO, PEG300, and saline) to achieve a clear solution. The final concentration should be such that the injection volume is appropriate for the animal's weight (e.g., 1-2 mL/kg).
-
Oral Formulation: Prepare the test formulation (e.g., suspension in 0.5% methylcellulose, solution in a co-solvent system, or a bioavailability-enhancing formulation as described in Table 2).
-
Dosing:
-
Fast the animals overnight (with access to water) before dosing.
-
Administer the IV dose (e.g., 1-2 mg/kg) via the tail vein.
-
Administer the oral dose (e.g., 10-20 mg/kg) via oral gavage.
-
4. Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular or saphenous vein at the following time points:
-
IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
Oral: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
5. Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method, typically LC-MS/MS, for the quantification of this compound in plasma.
-
The method should have a lower limit of quantification (LLOQ) sufficient to detect the drug at the expected concentrations.
6. Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate the following pharmacokinetic parameters:
-
Area under the plasma concentration-time curve (AUC).
-
Maximum plasma concentration (Cmax).
-
Time to reach maximum plasma concentration (Tmax).
-
Half-life (t1/2).
-
Clearance (CL).
-
Volume of distribution (Vd).
-
-
Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100
-
Experimental Workflow for Bioavailability Assessment
Caption: Workflow for a preclinical oral bioavailability study.
References
- 1. probiologists.com [probiologists.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. neliti.com [neliti.com]
- 6. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Mcl-1 Inhibitor-Induced Cardiotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cardiotoxicity associated with Mcl-1 inhibitor 12 and other related compounds.
Troubleshooting Guides
Problem 1: Unexpected or High Levels of Cardiotoxicity Observed in in vitro Assays
Researchers may encounter higher-than-expected cardiomyocyte death or dysfunction when treating with Mcl-1 inhibitors. This section provides potential causes and solutions.
Troubleshooting Table: In Vitro Cardiotoxicity Assays
| Potential Cause | Recommended Action | Expected Outcome |
| High concentration of Mcl-1 inhibitor | Perform a dose-response curve to determine the EC50 for toxicity in cardiomyocytes. Compare this to the EC50 for efficacy in cancer cell lines to assess the therapeutic window. | Identification of a therapeutic concentration range that minimizes cardiotoxicity while maintaining anti-cancer activity. |
| Prolonged exposure time | Conduct time-course experiments to determine the minimal exposure time required for anti-cancer effects. Some rapidly cleared Mcl-1 inhibitors are designed for short exposure to spare cardiomyocytes.[1] | Reduced cardiomyocyte toxicity by limiting the duration of Mcl-1 inhibition. |
| Off-target effects of the inhibitor | Test the inhibitor against a panel of related kinases and anti-apoptotic proteins to determine its selectivity profile. | Confirmation that the observed cardiotoxicity is an on-target effect of Mcl-1 inhibition. |
| Suboptimal cardiomyocyte culture conditions | Ensure proper maintenance of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), including appropriate seeding density and media changes, as these factors can affect their sensitivity to toxic insults. | Healthy and stable cardiomyocyte cultures that provide reliable and reproducible results in toxicity assays. |
| Assay interference | Run appropriate controls for the chosen viability or cytotoxicity assay (e.g., vehicle controls, positive controls for cell death) to rule out artifacts. For impedance-based assays, confirm that changes in cell index correlate with cell viability using a secondary assay.[2] | Accurate and reliable measurement of Mcl-1 inhibitor-induced cardiotoxicity. |
Problem 2: Difficulty in Detecting or Quantifying Cardiotoxicity
Conversely, researchers may fail to detect expected cardiotoxicity or observe inconsistent results.
Troubleshooting Table: Detecting Cardiotoxicity
| Potential Cause | Recommended Action | Expected Outcome |
| Insensitive assay | Utilize a multi-parametric approach to assess cardiotoxicity, including measurement of viability (e.g., CellTiter-Glo), apoptosis (e.g., caspase-3/7 activity), necrosis (e.g., LDH release), and functional parameters (e.g., contractility, electrophysiology). | A more comprehensive and sensitive assessment of the cardiotoxic phenotype. |
| Inappropriate time point for measurement | Conduct a time-course analysis to capture the dynamics of troponin release or other toxicity markers, as these may be transient. | Identification of the optimal time window for detecting cardiotoxicity markers. |
| Use of non-humanized preclinical models | Employ humanized Mcl-1 mouse models or hiPSC-CMs, as species-specific differences in Mcl-1 protein can affect inhibitor binding and subsequent toxicity. | More clinically relevant and predictive data on the cardiotoxic potential of Mcl-1 inhibitors. |
| Low statistical power | Increase the number of replicates and experimental animals to ensure sufficient statistical power to detect subtle toxic effects. | Robust and statistically significant results. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of Mcl-1 inhibitor-induced cardiotoxicity?
A1: Mcl-1 is an anti-apoptotic protein that is also essential for maintaining mitochondrial homeostasis in cardiomyocytes.[3][4] Inhibition of Mcl-1 in these cells leads to mitochondrial dysfunction, characterized by disruption of the mitochondrial network, mitochondrial membrane depolarization, and impaired oxidative phosphorylation.[3][4] This mitochondrial distress is a key initiator of cardiomyocyte death. Importantly, the primary mode of cell death induced by Mcl-1 inhibition in cardiomyocytes appears to be necrosis or necroptosis, a form of programmed necrosis, rather than apoptosis.[4][5][6] This is supported by findings that Mcl-1 deletion in murine hearts induces necrosis.[4]
Q2: How can I assess Mcl-1 inhibitor-induced cardiotoxicity in my experiments?
A2: A multi-pronged approach is recommended, combining in vitro and in vivo models.
-
In Vitro Models: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are a highly relevant model for assessing cardiotoxicity.[7] Key assays include:
-
Cell Viability Assays: To quantify cell death (e.g., CellTiter-Glo for ATP levels, LDH release for necrosis).
-
Functional Assays: To measure effects on cardiomyocyte function, such as contractility (beating rate and amplitude) and electrophysiology using multi-electrode arrays (MEAs).[4]
-
Biomarker Release: Measurement of cardiac troponin I or T in the culture supernatant is a specific indicator of cardiomyocyte injury.
-
Mitochondrial Health Assays: To assess mitochondrial membrane potential (e.g., TMRE staining) and morphology.
-
-
In Vivo Models: Humanized Mcl-1 mouse models are valuable for preclinical assessment. Key endpoints include:
-
Cardiac Biomarkers: Measurement of plasma levels of cardiac troponins (cTnT and cTnI).
-
Echocardiography: To assess cardiac function, including ejection fraction and fractional shortening.
-
Histopathology: To examine cardiac tissue for signs of necrosis, fibrosis, and inflammation.
-
Q3: Are there any strategies to mitigate the cardiotoxicity of Mcl-1 inhibitors?
A3: Yes, several strategies are being explored to improve the safety profile of Mcl-1 inhibitors.
-
Rapidly Cleared Inhibitors: Developing Mcl-1 inhibitors with a short half-life, such as BRD-810, is a promising approach.[1] The rationale is that a brief exposure is sufficient to induce apoptosis in cancer cells, which are often primed for cell death, while sparing cardiomyocytes that require sustained Mcl-1 function for survival.
-
Combination Therapies: Combining Mcl-1 inhibitors with other anti-cancer agents may allow for lower, less cardiotoxic doses of the Mcl-1 inhibitor to be used while still achieving a synergistic anti-tumor effect.[8][9]
-
Cardioprotective Agents: While not yet specifically validated for Mcl-1 inhibitor-induced cardiotoxicity, the use of cardioprotective drugs in conjunction with cancer therapies is an area of active research.
Quantitative Data Summary
The following table summarizes publicly available data on the cardiotoxic effects of various Mcl-1 inhibitors. Direct comparison between studies should be made with caution due to differences in experimental models and methodologies.
Table 1: Preclinical and Clinical Cardiotoxicity Data for Select Mcl-1 Inhibitors
| Inhibitor | Model System | Key Findings | Reference |
| AZD5991 | Phase I Clinical Trial (Relapsed/Refractory Hematologic Malignancies) | Dose-dependent, asymptomatic elevation in cardiac troponin T was observed. The study was terminated due to these findings. | [8][10][11] |
| ABBV-467 | Phase I Clinical Trial (Multiple Myeloma) | Increased plasma levels of cardiac troponin were observed in 4 out of 8 patients, without other corresponding cardiac findings. These findings suggest a potential class effect of Mcl-1 inhibitors. | [12][13] |
| MIK665 (S64315) | Clinical Trials | Terminated due to elevated troponin-I levels. | [6] |
| BRD-810 | Human iPSC-derived cardiomyocytes | Short-term (4-hour) exposure had no impact on cell viability or troponin I release, even at high concentrations. | [1] |
| TTX-810 | Human iPSC-derived cardiomyocytes | No effects on healthy cardiomyocytes were observed. | [7] |
Experimental Protocols
Protocol 1: Assessment of Cardiotoxicity in hiPSC-CMs
This protocol outlines a general workflow for evaluating the cardiotoxic potential of an Mcl-1 inhibitor using hiPSC-CMs.
-
Culture of hiPSC-CMs:
-
Plate hiPSC-CMs on fibronectin-coated multi-well plates at a density that allows for the formation of a spontaneously beating syncytium.
-
Maintain the cells in appropriate cardiomyocyte maintenance medium for at least 7-10 days to allow for maturation and stabilization of beating.
-
-
Compound Treatment:
-
Prepare a dilution series of the Mcl-1 inhibitor in maintenance medium. Include a vehicle control (e.g., DMSO).
-
Replace the medium in the hiPSC-CM cultures with the compound-containing medium.
-
-
Endpoint Analysis (24-72 hours post-treatment):
-
Functional Assessment:
-
Contractility: Record videos of beating cardiomyocytes and analyze beat rate, amplitude, and regularity.
-
Electrophysiology: Use a multi-electrode array (MEA) system to measure field potentials and assess for pro-arrhythmic signals.
-
-
Viability/Cytotoxicity Assessment:
-
ATP Measurement: Use a luminescent cell viability assay (e.g., CellTiter-Glo®) to quantify ATP levels as an indicator of metabolically active cells.[14]
-
LDH Release: Measure lactate dehydrogenase (LDH) release into the culture medium as a marker of membrane damage and necrosis.
-
-
Biomarker Measurement:
-
Collect the culture supernatant and measure the concentration of cardiac troponin I or T using a sensitive immunoassay (e.g., ELISA).
-
-
Protocol 2: In Vivo Assessment of Cardiotoxicity in a Humanized Mcl-1 Mouse Model
This protocol provides a framework for evaluating cardiotoxicity in a more physiologically relevant animal model.
-
Animal Model:
-
Use mice in which the murine Mcl-1 gene has been replaced with its human counterpart to ensure relevant inhibitor binding.
-
-
Drug Administration:
-
Administer the Mcl-1 inhibitor via an appropriate route (e.g., intravenous, intraperitoneal) at various dose levels. Include a vehicle control group.
-
-
Monitoring and Endpoint Analysis:
-
Serial Blood Sampling: Collect blood samples at baseline and at various time points after drug administration for measurement of plasma cardiac troponin levels.
-
Echocardiography: Perform echocardiography at baseline and at the end of the study to assess cardiac function (left ventricular ejection fraction, fractional shortening, etc.).
-
Terminal Endpoint:
-
At the end of the study, euthanize the animals and collect hearts for histopathological analysis.
-
Process the heart tissue for H&E staining to assess for necrosis and inflammation, and Masson's trichrome staining to evaluate fibrosis.
-
-
Visualizations
Signaling Pathways
Caption: Proposed signaling pathway of Mcl-1 inhibitor-induced cardiotoxicity.
This diagram illustrates that Mcl-1 is crucial for maintaining mitochondrial integrity. Inhibition of Mcl-1 leads to mitochondrial dysfunction and activation of DRP1-mediated mitochondrial fission, ultimately resulting in cardiomyocyte necrosis and the release of cardiac troponins.
Experimental Workflow
Caption: Integrated workflow for assessing Mcl-1 inhibitor cardiotoxicity.
This workflow outlines a comprehensive approach, starting with in vitro screening using hiPSC-CMs, followed by in vivo validation in humanized mouse models, and culminating in an integrated risk assessment.
Troubleshooting Logic
Caption: Logical workflow for troubleshooting high cardiotoxicity.
This decision tree guides researchers through a series of questions to identify and address the root cause of unexpected cardiotoxicity in their experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Cardiomyocyte Impedance Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacologic targeting of Mcl-1 induces mitochondrial dysfunction and apoptosis in B-cell lymphoma cells in a TP53- and BAX-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MCL-1 Inhibition by Selective BH3 Mimetics Disrupts Mitochondrial Dynamics Causing Loss of Viability and Functionality of Human Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deletion of MCL-1 causes lethal cardiac failure and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. captortherapeutics.com [captortherapeutics.com]
- 7. ncardia.com [ncardia.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. Selective MCL-1 inhibitor ABBV-467 is efficacious in tumor models but is associated with cardiac troponin increases in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective MCL-1 inhibitor ABBV-467 is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fujifilmcdi.com [fujifilmcdi.com]
Validation & Comparative
A Comparative Guide to Mcl-1 Inhibitors: S63845 and Other Key Compounds
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a key factor in the survival and resistance of various cancer cells, making it a prime target for therapeutic intervention. This guide provides a detailed comparison of the potent and selective Mcl-1 inhibitor, S63845, with other notable Mcl-1 inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.
Mechanism of Action: The BH3 Mimetic Approach
Mcl-1 inhibitors, such as S63845, are classified as BH3 mimetics. They function by binding to the BH3-binding groove of the Mcl-1 protein. This action blocks the pro-survival activity of Mcl-1, which would normally sequester pro-apoptotic proteins like BAK and BAX. By inhibiting this interaction, BH3 mimetics unleash BAK and BAX, leading to mitochondrial outer membrane permeabilization and subsequent activation of the caspase cascade, ultimately resulting in apoptosis (programmed cell death).[1]
Quantitative Comparison of Mcl-1 Inhibitors
The following tables summarize the key quantitative data for S63845 and other significant Mcl-1 inhibitors, providing a clear comparison of their biochemical affinity and cellular potency.
Table 1: Biochemical Binding Affinity of Mcl-1 Inhibitors
| Inhibitor | Target | Binding Affinity (Kd/Ki/IC50) | Assay Method | Reference |
| S63845 | Human Mcl-1 | Kd: 0.19 nM | Not Specified | [2][3] |
| Human Mcl-1 | Ki < 1.2 nM | Not Specified | [4] | |
| A-1210477 | Human Mcl-1 | Ki: 0.454 nM | Not Specified | [5] |
| Human Mcl-1 | IC50: 26.2 nM | Not Specified | [6] | |
| AZD5991 | Human Mcl-1 | Kd: 0.17 nM | Surface Plasmon Resonance (SPR) | [7] |
| Human Mcl-1 | IC50: 0.7 nM | FRET | [7] | |
| Human Mcl-1 | Ki: 200 pM | FRET | [7] | |
| AMG176 | Human Mcl-1 | Ki < 1 nM | Biochemical Assays | [8] |
| MIK665 (S64315) | Human Mcl-1 | Ki: 1.2 nM | Not Specified | [9] |
| Human Mcl-1 | IC50: 1.81 nM | Not Specified | [2] | |
| Human Mcl-1 | Ki: 0.048 nM | Not Specified | [10] |
Table 2: Selectivity Profile of Mcl-1 Inhibitors Against Other Bcl-2 Family Proteins
| Inhibitor | Bcl-2 (Ki/IC50) | Bcl-xL (Ki/IC50) | Bcl-w (Ki/IC50) | Bfl-1 (Ki/IC50) | Reference |
| S63845 | No discernible binding | No discernible binding | Not Specified | Not Specified | [1] |
| A-1210477 | >100-fold selectivity | >100-fold selectivity | >100-fold selectivity | >100-fold selectivity | [6] |
| AZD5991 | IC50: 20 µM (Ki: 6.8 µM) | IC50: 36 µM (Ki: 18 µM) | IC50: 49 µM (Ki: 25 µM) | IC50: 24 µM (Ki: 12 µM) | [7] |
| MIK665 (S64315) | Selective over other Bcl-2 family members | Selective over other Bcl-2 family members | Selective over other Bcl-2 family members | Selective over other Bcl-2 family members | [10] |
Table 3: Cellular Activity of Mcl-1 Inhibitors in Mcl-1 Dependent Cancer Cell Lines
| Inhibitor | Cell Line | Cellular Potency (IC50/EC50) | Assay | Reference |
| S63845 | H929 (Multiple Myeloma) | ~1,000-fold more potent than A-1210477 | Cell Viability | [1][11] |
| A-1210477 | Non-Small-Cell Lung Cancer | Potent apoptosis induction | Apoptosis Assay | [6] |
| AZD5991 | MOLP-8 (AML) | EC50: 33 nM | Caspase Activity (6h) | [12] |
| MV4;11 (AML) | EC50: 24 nM | Caspase Activity (6h) | [12] | |
| NCI-H23 (NSCLC) | EC50: 0.19 µM | Not Specified | [7] | |
| AMG176 | Hematological Cell Lines | IC50 < 0.1 µM | Cell Viability | [8] |
| MIK665 (S64315) | H929 (Multiple Myeloma) | IC50: 250 nM | Cell Viability | [2] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of evaluating these inhibitors, the following diagrams are provided.
Caption: Mcl-1 Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for Mcl-1 Inhibitor Evaluation.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of Mcl-1 inhibitors, based on commonly used methodologies in the field.
Fluorescence Polarization (FP) Binding Assay
-
Objective: To determine the binding affinity of an inhibitor to the Mcl-1 protein.
-
Principle: This assay measures the change in polarization of a fluorescently labeled BH3 peptide upon binding to the Mcl-1 protein. Small, unbound peptides rotate rapidly, resulting in low polarization. When bound to the larger Mcl-1 protein, the rotation slows, and polarization increases. An inhibitor will compete with the fluorescent peptide for binding to Mcl-1, causing a decrease in polarization.
-
Methodology:
-
A fluorescently labeled BH3 peptide (e.g., from the Bim protein) is incubated with recombinant human Mcl-1 protein in an appropriate assay buffer.
-
Increasing concentrations of the test inhibitor (e.g., S63845) are added to the mixture.
-
The reaction is incubated to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader equipped with appropriate filters.
-
The data is plotted as fluorescence polarization versus inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve. The Ki can then be calculated from the IC50.
-
Cell Viability Assay (MTT or CellTiter-Glo®)
-
Objective: To assess the cytotoxic effect of an Mcl-1 inhibitor on cancer cell lines.
-
Principle: These assays measure the metabolic activity of viable cells. The MTT assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells.
-
Methodology:
-
Cancer cells (e.g., Mcl-1 dependent multiple myeloma cell line H929) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the Mcl-1 inhibitor for a specified period (e.g., 24, 48, or 72 hours).
-
For the MTT assay, the MTT reagent is added, and after incubation, the formazan crystals are solubilized, and the absorbance is read.
-
For the CellTiter-Glo® assay, the reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
The results are expressed as a percentage of viable cells compared to an untreated control, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) is calculated.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of an Mcl-1 inhibitor in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the inhibitor, and tumor growth is monitored over time.
-
Methodology:
-
Immunocompromised mice (e.g., SCID or nude mice) are subcutaneously or intravenously injected with a suspension of human cancer cells (e.g., AMO1 multiple myeloma cells).
-
Once tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
The treatment group receives the Mcl-1 inhibitor (e.g., S63845) via a specified route (e.g., intravenous injection) and schedule. The control group receives a vehicle control.[4]
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for apoptosis markers).
-
Efficacy is determined by comparing the tumor growth in the treated group to the control group, often expressed as tumor growth inhibition (TGI).[4]
-
Conclusion
S63845 stands out as a highly potent and selective Mcl-1 inhibitor with significant preclinical activity.[1] Its sub-nanomolar affinity for Mcl-1 and its ability to potently induce apoptosis in Mcl-1-dependent cancer cells make it a valuable tool for research and a promising candidate for clinical development.[1][4] When compared to earlier generation inhibitors like A-1210477, S63845 demonstrates markedly superior cellular potency.[1][11] More recent inhibitors such as AZD5991, AMG176, and MIK665 (S64315) also exhibit high potency and selectivity, with some, like AZD5991, having entered clinical trials.[13][14] The choice of inhibitor for a particular research application will depend on the specific experimental context, including the cell types or tumor models being investigated and the desired pharmacological profile. The data and protocols presented in this guide offer a solid foundation for making informed decisions in the rapidly advancing field of Mcl-1-targeted cancer therapy.
References
- 1. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. Mcl-1 Inhibition: Managing Malignancy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AMG176, an MCL-1 inhibitor, is active in pre-clinical models of aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. cdn.amegroups.cn [cdn.amegroups.cn]
- 12. AZD5991 [openinnovation.astrazeneca.com]
- 13. research.monash.edu [research.monash.edu]
- 14. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Mcl-1 Inhibitors: S63845, AZD5991, and AMG-176
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein frequently overexpressed in a variety of cancers, contributing to tumor progression and resistance to conventional therapies. This has made Mcl-1 a compelling target for the development of novel anticancer agents. This guide provides a comparative analysis of the preclinical efficacy of three prominent Mcl-1 inhibitors: S63845, AZD5991, and AMG-176, supported by experimental data to aid in research and development decisions.
Mechanism of Action: Disrupting the Survival Machinery
Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins that sequesters the pro-apoptotic proteins BAK and BAX, thereby preventing the initiation of the intrinsic apoptotic pathway. Mcl-1 inhibitors are designed to bind to the BH3-binding groove of Mcl-1, displacing BAK and BAX. This leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.
Figure 1: Mcl-1 Signaling Pathway and Inhibition.
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro potency of Mcl-1 inhibitors is typically assessed by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table summarizes the IC50 values for S63845, AZD5991, and AMG-176 in a panel of hematological and solid tumor cell lines.
| Cell Line | Cancer Type | S63845 IC50 (µM) | AZD5991 IC50 (µM) | AMG-176 IC50 (µM) |
| Hematological Malignancies | ||||
| MOLM-13 | Acute Myeloid Leukemia | 0.004 - 0.233[1] | 0.0619 | N/A |
| MV4-11 | Acute Myeloid Leukemia | N/A | 0.0044 | N/A |
| NCI-H929 | Multiple Myeloma | ~0.1 | 0.0582 | N/A |
| OPM-2 | Multiple Myeloma | N/A | 0.0474 | N/A |
| U-2946 | B-cell Lymphoma | ~0.1 | N/A | N/A |
| OCI-LY1 | Diffuse Large B-cell Lymphoma | N/A | N/A | 0.21 (48h)[2] |
| TMD8 | Diffuse Large B-cell Lymphoma | N/A | N/A | 1.45 (48h)[2] |
| Ramos | Burkitt's Lymphoma | N/A | N/A | 0.31 - 4.45 (48h)[2] |
| Solid Tumors | ||||
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.141[3] | N/A | N/A |
| HCC1143 | Triple-Negative Breast Cancer | 3.1[3] | N/A | N/A |
| NCI-H23 | Non-Small Cell Lung Cancer | N/A | 0.19 | N/A |
In Vivo Preclinical Efficacy
The antitumor activity of these Mcl-1 inhibitors has been evaluated in various xenograft models. The following table summarizes key findings from these in vivo studies.
| Inhibitor | Cancer Model | Dosing Regimen | Key Outcomes |
| S63845 | Eµ-Myc Lymphoma Mouse Model | N/A | Potent anti-cancer activity with 70% of mice effectively cured. |
| AZD5991 | MOLP-8 (Multiple Myeloma) Xenograft | Single i.v. dose | Dose-dependent tumor growth inhibition (TGI) to tumor regression (TR). 52% TGI at 10 mg/kg, 93% TGI at 30 mg/kg, and 99% TR at 60 mg/kg after 10 days.[4] |
| MV4-11 (AML) Xenograft | N/A | Complete tumor regression. | |
| AMG-176 | Hematologic Cancer Models | Discontinuous oral administration | Inhibition of tumor growth at tolerated doses.[5] |
| AML Tumor Models | N/A | Synergistic activity with venetoclax.[5] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of drug efficacy. Below are standardized protocols for key assays used in the evaluation of Mcl-1 inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity.
Figure 2: MTT Cell Viability Assay Workflow.
Materials:
-
96-well plates
-
Cancer cell lines
-
Culture medium
-
Mcl-1 inhibitor (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Mcl-1 inhibitor and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Following the incubation period, add 10 µL of MTT solution to each well.[7]
-
Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[7]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[6]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Figure 3: Annexin V/PI Apoptosis Assay Workflow.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Annexin V binding buffer
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Induce apoptosis in the target cells by treating them with the Mcl-1 inhibitor for the desired time.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.
In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the in vivo efficacy of Mcl-1 inhibitors in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Mcl-1 inhibitor formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel to improve tumor take) into the flank of the mice.[8]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer the Mcl-1 inhibitor to the treatment group according to the desired dosing schedule (e.g., daily, twice weekly) and route (e.g., oral gavage, intravenous injection). The control group receives the vehicle.
-
Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Clinical Perspective and Concluding Remarks
While all three Mcl-1 inhibitors demonstrate promising preclinical activity, their clinical development trajectories have varied. S63845 and AMG-176 continue to be evaluated in clinical trials. However, the clinical development of AZD5991 was halted due to a high incidence of asymptomatic troponin elevation, a potential indicator of cardiotoxicity.[9][10] This highlights the critical importance of translating preclinical efficacy into a safe and effective clinical therapy.
This guide provides a snapshot of the comparative efficacy of S63845, AZD5991, and AMG-176. The choice of an Mcl-1 inhibitor for further research and development will depend on a multitude of factors, including the specific cancer type, the potential for combination therapies, and the safety profile of the compound. The provided data and protocols serve as a valuable resource for researchers in the field of oncology and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AMG176, an MCL-1 Inhibitor, is Active in Pre-clinical Models of Aggressive B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myeloid Cell Leukemia 1 Small Molecule Inhibitor S63845 Synergizes with Cisplatin in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
Validating the On-Target Activity of Mcl-1 Inhibitor 12: A Comparative Guide
This guide provides a comprehensive comparison of Mcl-1 inhibitor 12 with other notable Mcl-1 inhibitors, focusing on their on-target activity. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds. This document summarizes key quantitative data, details experimental methodologies for crucial validation assays, and provides visual representations of relevant pathways and workflows.
Comparative Analysis of On-Target Activity
The on-target activity of Mcl-1 inhibitors can be assessed through various biochemical and cellular assays. Below is a compilation of quantitative data comparing this compound with several other well-characterized Mcl-1 inhibitors.
Biochemical Activity: Binding Affinity to Mcl-1
The binding affinity of an inhibitor to its target is a primary indicator of its potency. The inhibition constant (Ki) or dissociation constant (Kd) quantifies this interaction, with lower values indicating stronger binding.
| Inhibitor | Mcl-1 Ki/Kd (nM) | Bcl-2 Ki (nM) | Selectivity (Mcl-1 vs. Bcl-2) |
| This compound | 290[1] | 3100[1] | ~10.7-fold |
| S63845 | <1.2[2][3] | >10,000[4] | >8333-fold |
| AZD5991 | 0.13 - 0.7[5][6] | 6800[5] | >9714-fold |
| AMG-176 | 0.13[7] | >10,000 | >76,923-fold |
| A-1210477 | 0.45[8] | 132[9] | ~293-fold |
Cellular Activity: Inhibition of Cancer Cell Growth
The efficacy of Mcl-1 inhibitors in a cellular context is typically measured by their half-maximal inhibitory concentration (IC50) in various cancer cell lines that are dependent on Mcl-1 for survival.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| This compound | HL-60 | Acute Promyelocytic Leukemia | 2.92[1] |
| MCF7 | Breast Cancer | 0.26[1] | |
| NCI-H23 | Non-Small Cell Lung Cancer | 8.38[1] | |
| SK-OV-3 | Ovarian Cancer | 7.83[1] | |
| U-266 | Multiple Myeloma | 6.95[1] | |
| S63845 | MDA-MB-468 | Triple-Negative Breast Cancer | 0.141[10] |
| HCC1143 | Triple-Negative Breast Cancer | 3.1[10] | |
| AZD5991 | MOLP-8 | Multiple Myeloma | 0.033[5][8] |
| MV4-11 | Acute Myeloid Leukemia | 0.024[8] | |
| AMG-176 | OPM-2 | Multiple Myeloma | 0.019[11][12] |
| A-1210477 | HL-60 | Acute Promyelocytic Leukemia | <10[13] |
| MOLM-13 | Acute Myeloid Leukemia | <10[13] | |
| MV4-11 | Acute Myeloid Leukemia | <10[13] | |
| OCI-AML3 | Acute Myeloid Leukemia | <10[13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of the on-target activity of Mcl-1 inhibitors.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay measures the binding of an inhibitor to Mcl-1 by monitoring changes in the polarization of fluorescently labeled a BH3 peptide.
Principle: A small, fluorescently labeled peptide derived from a BH3-only protein (e.g., BIM) tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger Mcl-1 protein, the tumbling rate slows, and polarization increases. An inhibitor that competes with the peptide for binding to Mcl-1 will displace the labeled peptide, causing a decrease in polarization.
Protocol:
-
Reagents and Materials:
-
Recombinant human Mcl-1 protein.
-
Fluorescently labeled BH3 peptide (e.g., FITC-BIM BH3).
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4)[14].
-
This compound and other test compounds.
-
Black, non-binding 384-well plates.
-
Plate reader with fluorescence polarization capabilities.
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In each well of the 384-well plate, add the Mcl-1 protein and the fluorescently labeled BH3 peptide at optimized concentrations.
-
Add the inhibitor dilutions to the wells. Include controls with no inhibitor (maximum polarization) and no Mcl-1 protein (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach binding equilibrium[15][16].
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FITC)[14][15].
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that the inhibitor binds to Mcl-1 within a cellular environment.
Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability. In CETSA, cells are treated with the inhibitor and then heated. The inhibitor-bound protein will be more resistant to heat-induced denaturation and aggregation and will remain in the soluble fraction.
Protocol:
-
Reagents and Materials:
-
Cancer cell line of interest.
-
This compound and other test compounds.
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., containing protease and phosphatase inhibitors).
-
PCR tubes or 96-well PCR plates.
-
Thermocycler.
-
Western blotting reagents and anti-Mcl-1 antibody.
-
-
Procedure:
-
Culture cells to approximately 80% confluency.
-
Treat the cells with the inhibitor or vehicle (DMSO) for a specific duration (e.g., 1-2 hours)[17].
-
Harvest the cells, wash with PBS, and resuspend in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermocycler across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes)[18][19].
-
Lyse the cells by freeze-thaw cycles or with lysis buffer[17].
-
Separate the soluble fraction from the aggregated proteins by centrifugation.
-
Analyze the amount of soluble Mcl-1 in the supernatant by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities of Mcl-1 at each temperature for both inhibitor-treated and vehicle-treated samples.
-
Plot the percentage of soluble Mcl-1 against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the inhibitor-treated sample indicates target engagement.
-
Co-immunoprecipitation (Co-IP) for Disruption of Protein-Protein Interactions
This assay demonstrates the inhibitor's ability to disrupt the interaction between Mcl-1 and its pro-apoptotic binding partners, such as BIM.
Principle: An antibody specific to Mcl-1 is used to pull down Mcl-1 and any interacting proteins from a cell lysate. If the inhibitor is effective, it will disrupt the Mcl-1/BIM interaction, leading to a reduced amount of BIM being co-precipitated with Mcl-1.
Protocol:
-
Reagents and Materials:
-
Cancer cell line expressing Mcl-1 and BIM.
-
This compound and other test compounds.
-
Lysis buffer (e.g., RIPA buffer or a non-denaturing lysis buffer) with protease inhibitors[20].
-
Anti-Mcl-1 antibody for immunoprecipitation.
-
Protein A/G-conjugated beads (e.g., agarose or magnetic beads).
-
Anti-BIM antibody for Western blotting.
-
-
Procedure:
-
Treat cells with the inhibitor or vehicle for the desired time.
-
Lyse the cells and collect the supernatant containing the protein lysate.
-
Pre-clear the lysate by incubating with beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-Mcl-1 antibody.
-
Add the protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the proteins from the beads.
-
Analyze the eluate by Western blotting using antibodies against Mcl-1 and BIM.
-
-
Data Analysis:
-
Compare the amount of BIM co-immunoprecipitated in the inhibitor-treated samples to the vehicle-treated control. A decrease in the BIM signal in the presence of the inhibitor indicates disruption of the Mcl-1/BIM interaction.
-
Caspase-Glo® 3/7 Assay for Apoptosis Induction
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Principle: The assay provides a proluminescent substrate containing the DEVD peptide sequence, which is a target for caspases 3 and 7. Cleavage of the substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to caspase activity.
Protocol:
-
Reagents and Materials:
-
Cancer cell line of interest.
-
This compound and other test compounds.
-
White-walled 96-well plates suitable for luminescence measurements.
-
Caspase-Glo® 3/7 Assay reagent (Promega).
-
Luminometer.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the inhibitor or vehicle.
-
Incubate for a time sufficient to induce apoptosis (e.g., 6-24 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature[5][21].
-
Add the Caspase-Glo® 3/7 reagent to each well in a 1:1 ratio with the cell culture medium[5][21].
-
Mix the contents on a plate shaker and incubate at room temperature for at least 30 minutes[1].
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Plot the luminescence signal against the inhibitor concentration. An increase in luminescence indicates the induction of apoptosis.
-
Visualizing Key Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the Mcl-1 signaling pathway and the experimental workflow for validating the on-target activity of Mcl-1 inhibitors.
Caption: Mcl-1 Signaling Pathway and Inhibition.
Caption: Workflow for Validating On-Target Activity.
References
- 1. promega.com [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Chemotherapeutic-Induced Apoptosis – A Phenotype for Pharmacogenomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 6. Drug: AZD5991 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 7. rsc.org [rsc.org]
- 8. AZD5991 [openinnovation.astrazeneca.com]
- 9. Drug: AZD5991 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 10. Myeloid Cell Leukemia 1 Small Molecule Inhibitor S63845 Synergizes with Cisplatin in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel markers of MCL1 inhibitor sensitivity in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bitesizebio.com [bitesizebio.com]
- 15. rsc.org [rsc.org]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. assaygenie.com [assaygenie.com]
- 21. ulab360.com [ulab360.com]
Comparative Analysis of Mcl-1 Inhibitor 12: A Guide to Selectivity and Performance
For Immediate Release
This guide provides a detailed comparative analysis of the selectivity profile of Mcl-1 inhibitor 12 (also known as Mcl1-IN-12 or Compound F) against other members of the B-cell lymphoma 2 (Bcl-2) protein family. Designed for researchers, scientists, and professionals in drug development, this document compiles quantitative data, experimental methodologies, and pathway visualizations to offer an objective assessment of the inhibitor's performance.
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the Bcl-2 family. Its overexpression is a known factor in the survival and proliferation of various cancer cells, making it a key target for therapeutic intervention. This compound has been identified as a selective inhibitor of Mcl-1. This guide delves into its binding affinity and selectivity over other Bcl-2 family proteins, which is crucial for predicting its therapeutic window and potential off-target effects.
Selectivity Profile of this compound
The inhibitory activity of this compound was quantified using biochemical assays to determine its inhibition constant (Ki) against a panel of Bcl-2 family proteins. The Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition, with a lower value indicating higher potency.
Available data demonstrates that this compound exhibits notable selectivity for Mcl-1 over Bcl-2. Specifically, the inhibitor shows a Ki of 0.29 µM for Mcl-1, while its affinity for Bcl-2 is significantly lower, with a Ki of 3.1 µM[1]. This represents an approximately 10-fold selectivity for Mcl-1 over Bcl-2.
| Target Protein | Inhibition Constant (Ki) |
| Mcl-1 | 0.29 µM [1] |
| Bcl-2 | 3.1 µM[1] |
| Bcl-xL | Data not available |
| Bcl-w | Data not available |
| Bak | Data not available |
Experimental Protocols
The determination of the inhibition constants for Bcl-2 family inhibitors is commonly achieved through competitive binding assays, such as Fluorescence Polarization (FP) assays. The following is a representative protocol for such an assay.
Fluorescence Polarization (FP) Competition Assay
This assay measures the displacement of a fluorescently labeled BH3 peptide probe from the BH3-binding groove of a Bcl-2 family protein by a competitive inhibitor.
Materials:
-
Recombinant human Bcl-2 family proteins (Mcl-1, Bcl-2, etc.)
-
Fluorescently labeled BH3 peptide probe (e.g., FITC-Bim BH3 peptide)
-
This compound (or other test compounds)
-
Assay Buffer (e.g., 20 mM Tris pH 7.5, 50 mM NaCl, 3 mM DTT, 0.01% CHAPS)
-
384-well, black, flat-bottom plates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound in 100% DMSO.
-
Create a serial dilution of the inhibitor in DMSO (e.g., 10-point, 3-fold serial dilutions).
-
Prepare working solutions of the recombinant Bcl-2 family proteins and the fluorescently labeled BH3 peptide in the assay buffer.
-
-
Assay Plate Setup:
-
To each well of the 384-well plate, add the assay components in the following order:
-
Assay buffer.
-
A small volume of the diluted inhibitor solution (or DMSO for control wells).
-
The fluorescently labeled BH3 peptide at a fixed final concentration (e.g., 1 nM).
-
The recombinant Bcl-2 family protein at a fixed final concentration (e.g., 1.5 nM for Mcl-1).
-
-
Include control wells containing:
-
Fluorescent probe only (for minimum polarization).
-
Fluorescent probe and protein without inhibitor (for maximum polarization).
-
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
The raw polarization data is used to calculate the percentage of inhibition for each inhibitor concentration.
-
The IC50 value (the concentration of inhibitor that displaces 50% of the fluorescent probe) is determined by fitting the data to a sigmoidal dose-response curve.
-
The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent probe and its affinity for the protein.
-
Signaling Pathway and Experimental Workflow Visualization
To visually represent the mechanism of action and the experimental process, the following diagrams have been generated using the DOT language.
Caption: Bcl-2 family signaling pathway and the specific action of this compound.
Caption: Experimental workflow for the Fluorescence Polarization (FP) competition assay.
References
A Comparative Guide to Preclinical Mcl-1 Inhibitors: Cross-Validation of Experimental Results
Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family of apoptosis regulators. Its overexpression is implicated in the survival and resistance of various cancers, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of the experimental results for prominent Mcl-1 inhibitors, offering researchers, scientists, and drug development professionals a cross-validation of their preclinical and clinical performance. While specific data for a designated "Mcl-1 inhibitor 12" is not publicly available, this guide focuses on well-characterized inhibitors such as AMG-176, AZD5991, and S63845 to provide a robust comparative framework.
Quantitative Performance Data of Mcl-1 Inhibitors
The following table summarizes the in vitro and in vivo efficacy of selected Mcl-1 inhibitors across various cancer models. This data is crucial for comparing their potency and therapeutic potential.
| Inhibitor | Cancer Model | Assay Type | Results | Citation |
| AMG-176 | Chronic Lymphocytic Leukemia (CLL) | Cell Viability | 30% and 45% cell death at 100 nM and 300 nM, respectively, after 24 hours. | [1][2] |
| Aggressive B-cell Lymphomas | Cell Viability (IC50) | IC50 values ranged from 0.21 µM to 19.45 µM at 48 hours across various cell lines. | [3] | |
| AZD5991 | Relapsed/Refractory Hematologic Malignancies | Clinical Trial (Phase I) | 3 patients with myelodysplastic syndrome achieved an objective response. | [4][5][6][7] |
| Acute Myeloid Leukemia (AML) Xenograft | In vivo Efficacy | Enhanced antitumor activity when combined with venetoclax. | [4] | |
| S63845 | Acute Myeloid Leukemia (AML) Cell Lines | Cell Viability (IC50) | IC50 values ranged from 4 nM to 233 nM. | [8] |
| Multiple Myeloma (H929) Xenograft | In vivo Efficacy | Dose-dependent anti-tumor activity with a maximal tumor growth inhibition of 103%. | [8] | |
| Eµ-Myc Lymphoma Mouse Model | In vivo Efficacy | 70% of mice were effectively cured of the disease. | [9] |
Signaling Pathway of Mcl-1 Inhibition
Mcl-1 inhibitors function by binding to the BH3-binding groove of the Mcl-1 protein. This action prevents Mcl-1 from sequestering pro-apoptotic proteins like Bak and Bax. Once liberated, Bak and Bax can oligomerize at the mitochondrial outer membrane, leading to its permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.
Experimental Protocols
A comprehensive evaluation of Mcl-1 inhibitors involves a series of in vitro and in vivo experiments to determine their efficacy and mechanism of action.
Cell Viability Assays: To determine the cytotoxic effects of Mcl-1 inhibitors, cancer cell lines are treated with escalating concentrations of the compound. Cell viability is typically assessed after 24, 48, and 72 hours using assays such as MTT or CellTiter-Glo. The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curves.
Apoptosis Assays: To confirm that cell death is occurring via apoptosis, techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry are employed. Western blotting for cleaved caspase-3 and PARP can also be used to detect the activation of the apoptotic cascade.
Co-immunoprecipitation: To verify that the inhibitor disrupts the interaction between Mcl-1 and pro-apoptotic proteins, co-immunoprecipitation experiments are performed.[10] Cell lysates are incubated with an antibody against Mcl-1, and the resulting immunoprecipitates are analyzed by Western blotting for the presence of proteins like Bim and Bak. A reduction in the co-immunoprecipitated pro-apoptotic proteins in the presence of the inhibitor indicates target engagement.
In Vivo Xenograft Models: To assess the anti-tumor activity in a living organism, human cancer cell lines are implanted into immunocompromised mice.[8] Once tumors are established, mice are treated with the Mcl-1 inhibitor, a vehicle control, and potentially a combination therapy. Tumor volume and body weight are monitored throughout the study. At the end of the experiment, tumors can be excised for further analysis, such as immunohistochemistry for markers of proliferation and apoptosis.
Experimental Workflow for Mcl-1 Inhibitor Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel Mcl-1 inhibitor.
Comparative Analysis and Concluding Remarks
The experimental data for AMG-176, AZD5991, and S63845 demonstrate the potential of targeting Mcl-1 for cancer therapy. S63845, in particular, has shown high potency in preclinical models of hematological malignancies.[8][9] AMG-176 also exhibits significant activity in chronic lymphocytic leukemia and aggressive B-cell lymphomas.[1][2][3]
The clinical development of some Mcl-1 inhibitors has been challenging. For instance, the Phase I study of AZD5991 was terminated due to dose-dependent cardiotoxicity, specifically asymptomatic troponin elevation.[4][5][6][7][11] This highlights a critical consideration for this class of drugs, as Mcl-1 is also important for the survival of healthy cells, including cardiomyocytes.[12]
Resistance to Bcl-2 inhibitors like venetoclax can be mediated by the upregulation of Mcl-1.[3][13] This provides a strong rationale for combination therapies. Studies have shown that combining an Mcl-1 inhibitor with a Bcl-2 inhibitor can lead to synergistic anti-tumor effects, potentially overcoming resistance.[3][4][14]
References
- 1. AMG-176, an Mcl-1 antagonist, shows preclinical efficacy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. apexbt.com [apexbt.com]
- 9. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. youtube.com [youtube.com]
- 12. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AMG176, an MCL-1 inhibitor, is active in pre-clinical models of aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent validation of Mcl-1 inhibitor 12's anti-cancer effects
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein frequently overexpressed in various cancers, contributing to tumor progression and resistance to therapy.[1][2] Its role in preventing apoptosis makes it a prime target for cancer drug development.[1][2] This guide provides an objective comparison of prominent Mcl-1 inhibitors, focusing on their anti-cancer effects supported by experimental data.
Overview of Mcl-1 Inhibition
Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins that regulate apoptosis, or programmed cell death.[2] Anti-apoptotic proteins like Mcl-1 bind to and sequester pro-apoptotic proteins such as Bak and Bax, preventing them from initiating the apoptotic cascade.[2][3] Mcl-1 inhibitors, often referred to as BH3 mimetics, are small molecules that bind to the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic partners.[3] This frees Bak and Bax to trigger mitochondrial outer membrane permeabilization, leading to caspase activation and ultimately, cell death.[3][4]
Featured Mcl-1 Inhibitors: A Comparative Analysis
This guide focuses on three well-characterized, potent, and selective Mcl-1 inhibitors: S63845, AZD5991, and AMG-176. While the user's query mentioned "Mcl-1 inhibitor 12," no specific, widely recognized inhibitor by that name was identified in the public domain. The following inhibitors are established tool compounds and clinical candidates that serve as excellent benchmarks for Mcl-1-targeted therapies.
Biochemical and Cellular Potency
The efficacy of Mcl-1 inhibitors is determined by their binding affinity to Mcl-1 and their ability to induce cell death in Mcl-1-dependent cancer cells. The following table summarizes key quantitative data for S63845, AZD5991, and AMG-176.
| Inhibitor | Binding Affinity (Kd or Ki) | In Vitro Potency (IC50/EC50) | Selectivity | Key Findings |
| S63845 | Kd of 0.19 nM for human Mcl-1[3][5] | IC50 < 100 nM in various hematological cancer cell lines[1] | High selectivity for Mcl-1 over other Bcl-2 family members like Bcl-2 and Bcl-xL[3] | Demonstrates potent anti-tumor activity as a single agent in several cancer models.[6] |
| AZD5991 | Kd of 0.17 nM; IC50 of 0.7 nM (FRET assay)[7] | EC50 values in the low nM range (e.g., 33 nM in MOLP8, 24 nM in MV4;11)[8] | >5,000-fold selectivity over Bcl-2 and >8,000-fold over Bcl-xL[9] | Induces rapid, time- and concentration-dependent apoptosis in multiple myeloma and AML cell lines.[9] |
| AMG-176 | Ki of 0.13 nM[10] | IC50 < 0.1 µM in sensitive hematological cell lines[11] | Potent and selective for Mcl-1. | Orally bioavailable and effective in hematologic cancer models, both alone and in combination with other therapies.[12][13] |
Preclinical Anti-Cancer Activity
The anti-tumor effects of these inhibitors have been validated in various preclinical models, including cell-based assays and in vivo xenograft studies.
| Inhibitor | Cancer Models | In Vitro Effects | In Vivo Efficacy | Combination Potential |
| S63845 | Multiple myeloma, leukemia, lymphoma, and some solid tumors[6] | Potently kills Mcl-1-dependent cancer cells by activating the BAX/BAK-dependent mitochondrial apoptotic pathway.[4][6] | Shows significant anti-tumor activity with an acceptable safety margin in xenograft models.[6][14] | Effective alone or in combination with other anti-cancer drugs.[6] |
| AZD5991 | Multiple myeloma, acute myeloid leukemia (AML), non-Hodgkin lymphoma, non-small cell lung cancer, and breast cancer[8][15] | Induces rapid apoptosis through an Mcl-1-dependent mechanism.[9] | A single intravenous dose can lead to complete tumor regression in several MM and AML models.[7][16] | Enhanced anti-tumor activity observed with venetoclax and bortezomib.[8][9] |
| AMG-176 | Hematologic malignancies including AML and multiple myeloma[12][13] | Induces a rapid commitment to apoptosis in sensitive cell lines.[13] | Oral administration inhibits tumor growth in AML and multiple myeloma xenografts at tolerated doses.[13] | Synergistic effects when combined with venetoclax.[12][13] |
Experimental Protocols
Detailed methodologies are crucial for the independent validation and comparison of these inhibitors. Below are outlines for key experiments.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the Mcl-1 inhibitor (e.g., S63845, AZD5991, AMG-176) for a specified duration (e.g., 24, 48, or 72 hours).
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Measure luminescence using a plate reader and calculate the IC50 values by fitting the data to a dose-response curve.
Apoptosis Assay (e.g., Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the Mcl-1 inhibitor at various concentrations for a defined period.
-
Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells are necrotic or late-stage apoptotic.
-
Quantification: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., multiple myeloma or AML cell lines) into the flank of immunocompromised mice.
-
Tumor Growth: Monitor tumor growth until they reach a palpable size.
-
Drug Administration: Randomize mice into treatment and control groups. Administer the Mcl-1 inhibitor (e.g., orally or intravenously) according to a predetermined dosing schedule.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers).
Visualizing Mechanisms and Workflows
Mcl-1 Signaling Pathway
References
- 1. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AZD5991 [openinnovation.astrazeneca.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. dovepress.com [dovepress.com]
- 12. AMG 176, a Selective MCL1 Inhibitor, Is Effective in Hematologic Cancer Models Alone and in Combination with Established Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. apexbt.com [apexbt.com]
- 15. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Mcl-1 Inhibitor 12: A Comparative Analysis Against Clinical Candidates
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein of the B-cell lymphoma-2 (Bcl-2) family. Its overexpression is a key factor in the development and resistance of numerous cancers, making it a compelling target for therapeutic intervention. This guide provides an objective comparison of Mcl-1 inhibitor 12 against prominent clinical candidates: AZD5991, AMG-176 (Tapotoclax), and S63845. The following sections detail their performance based on preclinical data, outline the experimental protocols used for their evaluation, and visualize the underlying biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Mcl-1 Inhibitors
The efficacy and selectivity of Mcl-1 inhibitors are paramount for their therapeutic potential. The following tables summarize the key quantitative data for this compound and its clinical counterparts.
Table 1: Biochemical Potency of Mcl-1 Inhibitors
| Compound | Target | Assay Type | Kᵢ (nM) | Kd (nM) | IC₅₀ (nM) |
| This compound | Mcl-1 | - | 220[1] | - | - |
| Bcl-2 | - | 3100[2] | - | - | |
| AZD5991 | Mcl-1 | FRET | <1[2] | 0.17 (SPR)[3] | 0.7[3] |
| Bcl-2 | FRET | - | >10,000-fold lower affinity | 20,000[3] | |
| Bcl-xL | FRET | - | >10,000-fold lower affinity | 36,000[3] | |
| AMG-176 (Tapotoclax) | Mcl-1 | - | 0.13[4] | - | - |
| S63845 | Mcl-1 | - | <1.2[5] | 0.19[6] | - |
Table 2: Cellular Activity of Mcl-1 Inhibitors
| Compound | Cell Line | Assay Type | EC₅₀ (nM) |
| AZD5991 | MOLP-8 (Multiple Myeloma) | Caspase Assay (6h) | 33[2] |
| MV4;11 (AML) | Caspase Assay (6h) | 24[2] | |
| NCI-H23 (NSCLC) | - | 190[3] | |
| AMG-176 (Tapotoclax) | - | - | Induces apoptosis at 100-300 nM in CLL cells[7] |
| S63845 | H929 (Multiple Myeloma) | - | Potent killing[5] |
| Hematological Cancer Lines | - | IC₅₀ < 1000[8] |
Experimental Protocols
The data presented above is derived from a variety of standard biochemical and cellular assays. Below are detailed methodologies for the key experiments cited.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the binding affinity of inhibitors to Mcl-1.
-
Principle: TR-FRET measures the proximity of two fluorophores, a donor (e.g., Terbium-labeled anti-His antibody) and an acceptor (e.g., dye-labeled ligand), which are brought together when the ligand binds to the His-tagged Mcl-1 protein. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
-
Protocol Outline:
-
Reagent Preparation: Dilute a 3x Mcl-1 TR-FRET assay buffer to 1x with distilled water. Dilute the Terbium-labeled donor and dye-labeled acceptor in the 1x assay buffer.[5]
-
Reaction Setup: In a 384-well plate, add the Mcl-1 protein, the peptide ligand, the inhibitor at various concentrations, the Tb-labeled donor, and the dye-labeled acceptor.
-
Incubation: Incubate the plate for 2 hours at room temperature.[9]
-
Measurement: Measure the fluorescence intensity using a microplate reader capable of TR-FRET. Two sequential measurements are taken: Tb-donor emission at 620 nm and dye-acceptor emission at 665 nm.[5]
-
Data Analysis: The TR-FRET ratio (665 nm emission / 620 nm emission) is calculated. The percentage of inhibition is determined by comparing the signal in the presence of the inhibitor to the positive (no inhibitor) and negative (no Mcl-1) controls.
-
Surface Plasmon Resonance (SPR) Assay
SPR is employed to determine the binding kinetics (association and dissociation rates) and affinity (Kd) of an inhibitor to Mcl-1.
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip when a ligand (e.g., Mcl-1 protein) immobilized on the chip binds to an analyte (the inhibitor) flowing over the surface.
-
Protocol Outline:
-
Chip Preparation: Immobilize the Mcl-1 protein onto a sensor chip (e.g., COOH5) via amine coupling.[10]
-
Analyte Injection: Inject the Mcl-1 inhibitor at various concentrations over the chip surface at a constant flow rate.[11]
-
Association and Dissociation: Monitor the change in response units (RU) in real-time to observe the association of the inhibitor with Mcl-1. Following the injection, flow a buffer over the chip to monitor the dissociation of the inhibitor.[10]
-
Data Analysis: The resulting sensorgram (RU vs. time) is fitted to a kinetic binding model (e.g., 1:1 binding) to determine the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/kₐ).[12]
-
Caspase-Glo® 3/7 Assay
This luminescent assay is used to measure the induction of apoptosis in cells treated with Mcl-1 inhibitors by quantifying the activity of caspases 3 and 7, key executioner caspases.
-
Principle: The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspase-3 and -7. Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[13]
-
Protocol Outline:
-
Cell Culture and Treatment: Seed cells in a 96-well white-walled plate and treat with the Mcl-1 inhibitor at various concentrations for a specified period (e.g., 6 hours).[2]
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[14]
-
Assay Procedure: Add the Caspase-Glo® 3/7 Reagent to each well, typically in a 1:1 volume ratio to the cell culture medium.[14]
-
Incubation: Incubate the plate at room temperature for 1-3 hours to allow for cell lysis and the enzymatic reaction to stabilize.[14]
-
Measurement: Measure the luminescence using a plate-reading luminometer.[15]
-
Data Analysis: The luminescent signal from treated cells is compared to that of untreated and vehicle-treated control cells to determine the fold-increase in caspase activity.
-
Mandatory Visualization
Mcl-1 Signaling Pathway in Apoptosis
The following diagram illustrates the central role of Mcl-1 in the intrinsic apoptosis pathway. Mcl-1 sequesters the pro-apoptotic proteins BAK and BAX, preventing them from forming pores in the mitochondrial outer membrane. Inhibition of Mcl-1 leads to the release of BAK/BAX, subsequent mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and activation of the caspase cascade, culminating in apoptosis.
Caption: Mcl-1's role in apoptosis and its inhibition.
Experimental Workflow for Mcl-1 Inhibitor Evaluation
This diagram outlines a typical workflow for the discovery and characterization of novel Mcl-1 inhibitors, from initial screening to cellular activity assessment.
Caption: Workflow for Mcl-1 inhibitor discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 14. ulab360.com [ulab360.com]
- 15. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Mcl-1 Inhibitor 12
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Mcl-1 inhibitor 12 is a critical component of laboratory safety and regulatory compliance. As Mcl-1 inhibitors are classified as cytotoxic and antineoplastic agents, they necessitate stringent disposal protocols to mitigate risks to personnel and the environment.[1][2] Adherence to these procedures is not only a best practice but also a legal and ethical responsibility.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS) for specific handling instructions. While a specific SDS for this compound (CAS No. 2445466-24-8) is not publicly available, the guidelines for cytotoxic and antineoplastic agents must be followed.[2][3]
Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE to prevent exposure. This includes:
-
Two pairs of chemotherapy-rated gloves[3]
-
A disposable, solid-front gown with cuffed sleeves
-
Safety goggles or a face shield
-
A respiratory mask, especially when handling powders or creating aerosols
Step-by-Step Disposal Protocol
The disposal of this compound and any materials that have come into contact with it must be managed as hazardous waste.[4] These materials should never be disposed of in the regular trash, biohazard bags, or down the sanitary sewer.[2]
-
Segregation of Waste: All waste contaminated with this compound must be segregated from other waste streams at the point of generation.[3] This includes unused or expired compounds, solutions, contaminated labware, and personal protective equipment.
-
Waste Containers: Use designated, leak-proof, and puncture-resistant containers clearly labeled as "Cytotoxic Waste" or "Chemotherapeutic Waste".[2] These containers are often color-coded, typically yellow with a purple lid for cytotoxic waste or black for RCRA-regulated hazardous waste.[1][3]
-
Solid Waste Disposal:
-
Unused Compound: Unused or expired this compound powder should be disposed of in its original container or another sealed, clearly labeled hazardous waste container.[2]
-
Contaminated Labware: Items such as pipette tips, vials, flasks, and culture plates should be collected in a designated cytotoxic waste container.[2]
-
Contaminated PPE: Gloves, gowns, and other disposable PPE should be placed in a yellow chemotherapy waste bag immediately after use.[5]
-
-
Liquid Waste Disposal:
-
Bulk Liquids: Unused solutions of this compound must be collected in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EH&S) department.[3]
-
Trace Liquid Waste: For containers with only trace amounts of liquid, they can often be disposed of as solid waste, but institutional guidelines may vary.[4]
-
-
Sharps Disposal: All sharps, such as needles and syringes, that are contaminated with this compound must be disposed of in a designated, puncture-proof sharps container for cytotoxic waste.[1]
-
Decontamination of Work Surfaces: All surfaces and equipment that may have come into contact with this compound should be decontaminated. The cleaning materials, such as absorbent pads and wipes, must also be disposed of as cytotoxic waste.[2]
-
Final Disposal: All cytotoxic waste must be disposed of through a licensed hazardous waste contractor, typically via high-temperature incineration.[6] Contact your institution's EH&S department to arrange for pickup and disposal.[2]
Quantitative Data Summary
While specific quantitative disposal data for this compound is not available, the following table summarizes key information for this compound.
| Property | Data | Source |
| CAS Number | 2445466-24-8 | [7][8] |
| Molecular Formula | C₄₇H₄₅ClFN₇O₆ | [7][8] |
| Molecular Weight | 858.35 g/mol | [7][8] |
| Target | MCL-1 | [7][8] |
| Inhibitor Constant (Ki) | 0.22 nM | [7][8] |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the search results. The disposal procedure itself is the primary protocol. For any research involving this compound, a detailed experimental plan should be developed that includes the step-by-step disposal procedures outlined above as an integral part of the safety protocol.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. sharpsmart.co.uk [sharpsmart.co.uk]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. web.uri.edu [web.uri.edu]
- 4. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 5. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 6. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Personal protective equipment for handling Mcl-1 inhibitor 12
Disclaimer: As of November 2025, a specific Safety Data Sheet (SDS) for Mcl-1 inhibitor 12 (CAS No.: 2445466-24-8) is not publicly available. This guide is based on general safety protocols for handling potent, research-grade small molecule inhibitors and antineoplastic agents. Researchers must conduct a thorough risk assessment and consult their institution's safety officer before handling this compound.
This compound is a potent and selective inhibitor of the Myeloid cell leukemia 1 (Mcl-1) protein, a key regulator of apoptosis.[1][2] Due to its mechanism of action, it should be handled as a potentially hazardous compound. The following guidelines provide essential safety and logistical information for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound in solid (powder) and solution forms.
| Activity | Required PPE | Specifications |
| Handling Solid Compound (Weighing, Aliquoting) | Double Gloves, Disposable Gown, Safety Goggles with Side Shields, N95 Respirator | Gloves: Chemotherapy-rated gloves (tested to ASTM D6978 standard) are recommended.[3][4] Change gloves immediately if contaminated. Gown: Impermeable, disposable gown with long sleeves and closed cuffs.[3][5] Eye Protection: Safety goggles or a face shield to protect against splashes.[6] Respiratory Protection: An N95 or higher-rated respirator is crucial to prevent inhalation of fine powder.[5] |
| Handling Solutions (Preparing, Administering) | Double Gloves, Disposable Gown, Safety Goggles with Side Shields | Gloves: Chemotherapy-rated gloves.[3] Gown: Impermeable, disposable gown.[5] Eye Protection: Safety goggles or a face shield.[6] |
| Transporting Compound | Single Pair of Gloves | Chemotherapy-rated gloves are recommended.[3] |
| Waste Disposal | Double Gloves, Disposable Gown | As required for handling hazardous chemical waste. |
Operational and Disposal Plans
Safe handling and disposal are critical to minimize exposure and environmental contamination.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources.[7] Recommended storage for the powder form is typically at -20°C.[7]
Handling Procedures:
-
All handling of the solid compound should be performed in a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[4]
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound.
-
Avoid the formation of dust and aerosols.[7]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]
Spill Management:
-
In case of a spill, evacuate the area and prevent others from entering.
-
Wear appropriate PPE, including respiratory protection, before cleaning the spill.
-
Use a spill kit designed for hazardous chemicals. Absorb liquid spills with inert material and collect all contaminated materials in a sealed container for disposal.
Disposal Plan:
-
Dispose of all waste, including empty containers, contaminated PPE, and unused compound, as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
Experimental Workflow for Safe Handling
The following diagram outlines the standard workflow for safely handling this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
Signaling Pathway Context: Mcl-1 Inhibition
Mcl-1 is an anti-apoptotic protein of the Bcl-2 family that prevents programmed cell death by sequestering pro-apoptotic proteins like BAK and BAX.[2][8] Mcl-1 inhibitors bind to Mcl-1, releasing these pro-apoptotic proteins, which then trigger the mitochondrial apoptosis pathway.
Caption: Mcl-1 inhibitor action on the apoptosis pathway.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. publications.ashp.org [publications.ashp.org]
- 4. gerpac.eu [gerpac.eu]
- 5. pogo.ca [pogo.ca]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. Mcl-1 inhibitor 7|2417463-87-5|MSDS [dcchemicals.com]
- 8. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
